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Core Science & Biosynthesis

Foundational

In Vitro Antimalarial Activity of 3-butyl-8-methoxy-2-methyl-4-quinolinol: Mechanisms, Methodologies, and Multi-Stage Profiling

Executive Summary The compound 3-butyl-8-methoxy-2-methyl-4-quinolinol (widely known by its identifiers MMV006820 and GNF-Pf-2985 ) is a quinolinol derivative identified as a potent antimalarial agent[1]. As a constituen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-butyl-8-methoxy-2-methyl-4-quinolinol (widely known by its identifiers MMV006820 and GNF-Pf-2985 ) is a quinolinol derivative identified as a potent antimalarial agent[1]. As a constituent of the Medicines for Malaria Venture (MMV) Malaria Box[2], this compound has been extensively profiled to uncover its mechanism of action (MoA) and stage-specific efficacy.

For drug development professionals, the ideal antimalarial must exhibit multi-stage activity—clearing symptomatic asexual blood stage (ABS) parasites while also targeting the asymptomatic liver stage (LS) to provide prophylaxis and prevent transmission[3]. Recent metabolomic and single-cell bioimaging studies have elucidated that MMV006820 exerts its primary antimalarial effects by disrupting mitochondrial electron flow and pyrimidine metabolism, which subsequently induces downstream phenotypic effects such as moderate translation inhibition[4][5].

Pharmacological Profile & Mechanism of Action (MoA)

Understanding the causality behind MMV006820's efficacy requires an analysis of Plasmodium’s unique metabolic vulnerabilities. Unlike human host cells, Plasmodium parasites lack pyrimidine salvage pathways and rely entirely on de novo pyrimidine biosynthesis to fulfill their nucleotide requirements[5].

The rate-limiting enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH) . DHODH catalyzes the oxidation of dihydroorotate to orotate and obligatorily requires ubiquinone as an electron acceptor. The reduced ubiquinone must then be recycled by the Cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain (mtETC)[6].

Quinolinols are classic, potent inhibitors of this DHODH-Cytochrome bc1 axis. confirms that MMV006820 profoundly disrupts pyrimidine metabolism and mitochondrial electron flow[5]. By collapsing this metabolic axis, the parasite is starved of the nucleotides necessary for RNA and DNA synthesis.

As a secondary downstream effect of this metabolic starvation, MMV006820 induces a moderate reduction (approximately 30%) in nascent protein synthesis during the P. berghei liver stage[4][7]. This distinguishes it from direct translation inhibitors (e.g., cycloheximide or MMV019266), which cause >70% reductions in translation by directly binding the ribosomal machinery[8].

MOA cluster_mito Mitochondrial Electron Transport & Pyrimidine Synthesis DHODH DHODH (Dihydroorotate Dehydrogenase) UQ Ubiquinone Pool DHODH->UQ Electrons Pyrimidine De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine Produces Orotate CytBC1 Cytochrome bc1 (Complex III) UQ->CytBC1 Electrons Translation Protein Synthesis (Liver & Blood Stages) Pyrimidine->Translation Nucleotide Supply MMV006820 3-butyl-8-methoxy-2-methyl-4-quinolinol (MMV006820) MMV006820->DHODH Inhibits MMV006820->CytBC1 Inhibits

Mechanism of action: MMV006820 targeting DHODH and Cyt bc1, disrupting pyrimidine synthesis.

Experimental Methodologies: In Vitro Assays

To validate the multi-stage efficacy and MoA of MMV006820, researchers employ orthogonal in vitro assays. As an application scientist, it is critical to ensure these protocols are self-validating by incorporating mechanistic controls.

Protocol 1: Asexual Blood Stage (ABS) Growth Inhibition Assay (SYBR Green I)

Causality & Principle: Mature human red blood cells (RBCs) lack a nucleus and DNA. SYBR Green I is a fluorescent dye that intercalates specifically into double-stranded DNA. Therefore, any fluorescent signal detected in an infected RBC culture is directly proportional to Plasmodium proliferation. This provides a highly specific, high-throughput proxy for parasite viability.

Step-by-Step Workflow:

  • Culture Preparation: Maintain P. falciparum (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Plating & Treatment: Synchronize parasites to the ring stage and dilute to 0.3% parasitemia. Dispense 90 µL of culture into 96-well plates. Add 10 µL of MMV006820 serially diluted in DMSO (final DMSO concentration ≤0.1%).

  • Self-Validating Controls: Include Atovaquone (positive control for Cyt bc1 inhibition), DSM265 (positive control for DHODH inhibition), and 0.1% DMSO (negative vehicle control).

  • Incubation: Incubate plates for 72 hours at 37°C in a specialized low-oxygen gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Add 100 µL of lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2X SYBR Green I to each well. Incubate in the dark for 1 hour at room temperature.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ values using non-linear regression analysis.

Protocol 2: Liver Stage Translation Inhibition Assay (OPP-A555 Labeling)

Causality & Principle: Standard radiolabeled amino acid incorporation assays fail in the liver stage because the metabolic signal from the host hepatocyte overwhelmingly masks the parasite's signal[9]. To solve this, O-propargyl-puromycin (OPP) is used. OPP incorporates into the C-terminus of nascent polypeptide chains, terminating translation. A subsequent copper-catalyzed click chemistry reaction attaches an AlexaFluor 555 fluorophore to the alkyne group of OPP. This allows for single-cell spatial resolution and computational separation of host versus parasite translation via confocal microscopy[10][11].

Step-by-Step Workflow:

  • Host Cell Infection: Seed HepG2 cells in glass-bottom plates. Infect with freshly dissected P. berghei ANKA sporozoites.

  • Compound Treatment: At 48 hours post-infection (late schizogony), treat the infected cells with 1–10 µM of MMV006820 for a 3.5-hour acute pre-treatment[6].

  • Self-Validating Controls: Include Cycloheximide (direct translation inhibitor, positive control) and untreated infected cells (negative control)[8].

  • OPP Pulse: Add 20 µM OPP directly to the culture medium for the final 1 hour of the incubation period.

  • Fixation & Click Chemistry: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.5% Triton X-100. Perform the click reaction using AlexaFluor 555-azide, CuSO₄, THPTA ligand, and sodium ascorbate for 30 minutes in the dark[7].

  • Imaging: Counterstain with Hoechst 33342 (DNA) and an antibody against a parasite-specific marker (e.g., HSP70). Image using a confocal feedback microscope and quantify the OPP-A555 mean fluorescence intensity specifically within the parasite's region of interest (ROI)[10].

Workflow Step1 Infect HepG2 Cells with P. berghei Sporozoites Step2 Incubate with MMV006820 (e.g., 1-10 µM) Step1->Step2 Step3 Pulse with O-propargyl-puromycin (OPP) Step2->Step3 Step4 Fixation & Click Chemistry (AlexaFluor 555 Azide) Step3->Step4 Step5 Confocal Microscopy & Single-Cell Quantification Step4->Step5

Step-by-step workflow for the Liver Stage OPP-A555 Translation Inhibition Assay.

Quantitative Data Synthesis

The following table synthesizes the multi-stage phenotypic and metabolic data for MMV006820, demonstrating its profile as a metabolic disruptor rather than a direct translation inhibitor.

ParameterStage / ModelValue / PhenotypeReference
Primary Target Pathways P. falciparum (Asexual Blood Stage)Disruption of Pyrimidine metabolism & Mitochondrial electron flow[5]
Translation Inhibition P. berghei (Liver Stage)~30% reduction in nascent protein synthesis (OPP-A555 intensity)[7]
Mechanistic Classification Cross-stageIndirect translation inhibitor; DHODH / Cytochrome bc1 complex inhibitor
Chemical Class N/AQuinolinol (Quinolone derivative)[1]

Discussion & Future Development

For drug development professionals, MMV006820 represents a highly validated chemical scaffold. However, developing quinolinols requires careful consideration of resistance evolution . Plasmodium rapidly develops resistance to cytochrome bc1 inhibitors (like atovaquone) via point mutations in the mitochondrially encoded cytb gene (e.g., Y268S)[7]. Similarly, DHODH inhibitors can select for point mutations in the pfdhodh gene.

Future Structure-Activity Relationship (SAR) campaigns utilizing the 3-butyl-8-methoxy-2-methyl-4-quinolinol core should focus on:

  • Polypharmacology: Engineering the scaffold to maintain dual-inhibition of both DHODH and Cyt bc1, which drastically reduces the parasite's ability to evolve target-specific resistance.

  • Combination Therapies: Pairing MMV006820 derivatives with fast-acting, mechanistically distinct antimalarials (e.g., artemisinin derivatives or direct translation inhibitors like MMV019266) to ensure rapid parasite clearance and protect the metabolic inhibitor from resistance selection.

References

  • PubChem Database. "3-Butyl-8-methoxy-2-methylquinolin-4-ol (CID 1915905)." National Center for Biotechnology Information. URL:[Link]

  • Allman EL, Painter HJ, Samra J, Carrasquilla M, Llinás M. "Metabolomic Profiling of the Malaria Box Reveals Antimalarial Target Pathways." Antimicrobial Agents and Chemotherapy. 2016;60(11):6635-6649. URL:[Link]

  • Mancio-Silva L, et al. "Single-cell quantitative bioimaging of P. berghei liver stage translation." mSphere. 2023;8(6). URL:[Link]

  • Malaria Parasite Metabolic Pathways (MPMP) Database. "Pyrimidine metabolism & Mitochondrial electron flow." The Hebrew University of Jerusalem. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Antimalarial Applications of 3-Butyl-8-methoxy-2-methyl-4-quinolinol (MMV006820)

Executive Summary In the pursuit of novel antimalarial therapeutics, the Medicines for Malaria Venture (MMV) Malaria Box has provided researchers with a curated library of compounds exhibiting blood-stage and liver-stage...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel antimalarial therapeutics, the Medicines for Malaria Venture (MMV) Malaria Box has provided researchers with a curated library of compounds exhibiting blood-stage and liver-stage efficacy against Plasmodium species. Among these is 3-butyl-8-methoxy-2-methyl-4-quinolinol (often referred to by its screening identifiers MMV006820 or GNF-Pf-2985 ).

This whitepaper provides an in-depth technical analysis of this quinoline derivative, focusing on its core physicochemical properties—specifically its molecular weight (245.32 g/mol ) and logP value (3.8). By understanding the causality between these physical parameters and the compound's biological behavior, drug development professionals can better leverage this scaffold for structural optimization and targeted delivery against the Plasmodium liver stage.

Physicochemical Profiling: Causality in Drug Design

The physical properties of a molecule dictate its pharmacokinetics, membrane permeability, and target engagement. For MMV006820, the molecular weight and lipophilicity are perfectly tuned for intracellular targeting [1].

Molecular Weight: 245.32 g/mol

At 245.32 g/mol , MMV006820 is considered a low-molecular-weight fragment-like or "lead-like" molecule.

  • Causality in Optimization: Lipinski’s Rule of 5 dictates a maximum molecular weight of 500 Da for oral bioavailability. Starting with a scaffold of ~245 Da provides medicinal chemists with a "molecular budget" of over 250 Da. This allows for the addition of solubilizing groups or target-binding pharmacophores without breaching the threshold that typically leads to poor absorption or high entropic penalties during target binding.

LogP (XLogP3-AA): 3.8

The partition coefficient (logP) of 3.8 indicates a highly lipophilic molecule.

  • Causality in Membrane Penetration: To be effective against the liver stage of Plasmodium parasites, a drug must cross three distinct lipid bilayers: the host hepatocyte membrane, the parasitophorous vacuole membrane (PVM), and the parasite plasma membrane (PPM). A logP of 3.8 sits in the "Goldilocks zone" (1 < logP < 5). It is lipophilic enough to passively diffuse through these lipid-rich barriers, yet not so lipophilic (logP > 5) that it becomes permanently trapped in the hydrophobic core of the lipid bilayer, which would drastically reduce its free intracellular concentration.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of MMV006820 and their direct implications for drug design [1].

PropertyValueImplication for Drug Design
Molecular Formula C₁₅H₁₉NO₂Defines the elemental composition and exact mass.
Molecular Weight 245.32 g/mol High ligand efficiency; leaves >250 Da for structural optimization.
LogP (XLogP3-AA) 3.8Optimal for sequential penetration of host and parasite lipid bilayers.
Hydrogen Bond Donors 1Low donor count minimizes the desolvation penalty during membrane transit.
Hydrogen Bond Acceptors 2Facilitates specific target engagement via hydrogen bonding.
Topological Polar Surface Area 38.3 ŲExcellent passive diffusion characteristics (ideal TPSA is < 90 Ų for CNS/intracellular).

Structural Biology & Mechanistic Insights

The structure of 3-butyl-8-methoxy-2-methyl-4-quinolinol features a privileged quinoline core , a hallmark of classic antimalarials like chloroquine. However, its specific substitution pattern alters its mechanism of action.

  • 3-Butyl Chain: This aliphatic tail acts as a hydrophobic anchor, driving the logP up to 3.8. It is likely responsible for engaging hydrophobic pockets within its target protein.

  • 8-Methoxy Group: Provides electron density to the quinoline ring and serves as a hydrogen bond acceptor, potentially interacting with active-site residues.

  • Tautomerism: The molecule exists in equilibrium between the 4-quinolinol (enol) and 4-quinolone (keto) forms. This tautomerism allows the molecule to adapt its hydrogen-bonding network dynamically based on the polarity of the microenvironment.

Biological Activity: Recent single-cell quantitative bioimaging studies have demonstrated that MMV006820 acts as a moderate inhibitor of Plasmodium berghei liver-stage translation, reducing the synthesis of the parasite's nascent proteome by approximately 30% [2].

Self-Validating Experimental Workflows

To ensure scientific integrity, the determination of MW and logP, as well as the validation of its biological activity, must rely on robust, self-validating protocols.

Protocol 1: LC-MS/MS Determination of Molecular Weight

The choice of Electrospray Ionization in positive mode (ESI+) is dictated by the quinoline nitrogen, which possesses a lone pair that is readily protonated in acidic mobile phases.

  • Sample Preparation: Dissolve MMV006820 in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL in 50% Methanol / 50% Water containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry: Operate the Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Validation: Extract the ion chromatogram for the expected [M+H]⁺ adduct. A dominant peak at m/z 246.3 confirms the molecular weight of 245.3 Da.

Protocol 2: RP-HPLC Method for LogP Determination (OECD 117)

The OECD 117 RP-HPLC method is preferred over the traditional shake-flask method for highly lipophilic compounds (logP > 3) because it prevents emulsion formation and provides a highly reproducible system.

  • Calibration: Prepare a mixture of reference standards with known logP values (e.g., acetanilide, toluene, chlorobenzene, DDT).

  • Analysis: Inject the standards and MMV006820 onto a C18 column using an isocratic mobile phase (e.g., 70% Methanol / 30% Water).

  • Calculation: Determine the dead time ( t0​ ) using an unretained marker (e.g., thiourea). Calculate the capacity factor ( k′ ) for all peaks using the formula: k′=(tr​−t0​)/t0​ .

  • Interpolation: Plot logk′ versus the known logP of the standards. Interpolate the logP of MMV006820 from this linear regression.

LogP_Workflow A Reference Standards Preparation C RP-HPLC Analysis (C18 Column) A->C B MMV006820 Sample Prep B->C D Retention Time (tr) Extraction C->D E Capacity Factor (k') Calculation D->E F Calibration Curve (log k' vs logP) E->F G Calculated LogP = 3.8 F->G

Fig 1: RP-HPLC workflow for the empirical LogP determination of MMV006820.

Protocol 3: In vitro Plasmodium Translation Inhibition Assay

To quantify translation inhibition, O-propargyl-puromycin (OPP) is used. OPP mimics aminoacyl-tRNA and incorporates into nascent polypeptide chains, terminating translation and providing an alkyne handle for click-chemistry visualization [2].

  • Infection: Infect human hepatoma (HepG2) cells with P. berghei sporozoites in a 96-well plate.

  • Treatment: At 44 hours post-infection (hpi), treat the cells with 10 µM MMV006820 for 4 hours.

  • Pulse Labeling: Add 20 µM OPP to the culture media for the final 30 minutes of treatment.

  • Fixation & Click Chemistry: Fix cells with 4% paraformaldehyde. Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) using AlexaFluor 555-azide to fluorescently label the OPP-terminated peptides.

  • Imaging: Acquire images using automated confocal microscopy. Quantify the mean fluorescence intensity of the parasite nascent proteome compared to vehicle (DMSO) controls.

Assay_Pathway N1 HepG2 Cells Infected with P. berghei N2 MMV006820 Treatment (Liver Stage) N1->N2 N3 O-propargyl-puromycin (OPP) Labeling N2->N3 N4 Click Chemistry (AlexaFluor 555) N3->N4 N5 Confocal Microscopy & Quantification N4->N5 N6 Translation Inhibition Readout (~30%) N5->N6

Fig 2: O-propargyl-puromycin (OPP) labeling assay for P. berghei translation inhibition.

Conclusion & Future Perspectives

3-butyl-8-methoxy-2-methyl-4-quinolinol (MMV006820) represents a highly optimized starting point for antimalarial drug discovery. Its molecular weight of 245.32 g/mol provides ample room for structural elaboration, while its logP of 3.8 ensures excellent penetration into the complex intracellular compartments harboring Plasmodium liver stages. Future structure-activity relationship (SAR) campaigns should focus on modifying the 3-butyl chain or the 8-methoxy group to increase its translation inhibition efficacy from the observed ~30% baseline to complete parasiticidal activity, without pushing the logP beyond the Lipinski limit of 5.0.

References

  • PubChem Compound Summary for CID 1915905, 3-Butyl-8-methoxy-2-methylquinolin-4-ol. National Center for Biotechnology Information. URL:[Link]

  • Single-cell quantitative bioimaging of P. berghei liver stage translation. National Library of Medicine (PMC). URL:[Link]

  • The Malaria Box: A freely available, open-source antimalarial compound library. Medicines for Malaria Venture (MMV). URL:[Link]

Foundational

3-butyl-8-methoxy-2-methyl-4-quinolinol CID 1915905 PubChem data

An In-Depth Technical Guide to 3-butyl-8-methoxy-2-methyl-4-quinolinol (CID 1915905) Authored by: Gemini, Senior Application Scientist Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, recognized a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-butyl-8-methoxy-2-methyl-4-quinolinol (CID 1915905)

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3] This guide focuses on a specific derivative, 3-butyl-8-methoxy-2-methyl-4-quinolinol (PubChem CID: 1915905), providing a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals. While this specific molecule is not extensively characterized in public literature, this document will synthesize data from its chemical class to provide a robust framework for its study. We will delve into its fundamental physicochemical properties, explore established and modern synthetic routes applicable to its structure, discuss the vast therapeutic potential suggested by its quinolin-4-one core, and outline a logical workflow for its preclinical evaluation.

Core Molecular Identity and Physicochemical Profile

Understanding the fundamental properties of a compound is the first step in any research and development pipeline. These characteristics influence solubility, membrane permeability, and formulation strategies.

1.1. Nomenclature and Structure

  • IUPAC Name: 3-butyl-8-methoxy-2-methylquinolin-4-ol[4]

  • Synonyms: 3-butyl-8-methoxy-2-methyl-1H-quinolin-4-one, GNF-Pf-2985, CHEMBL601158, NSC766621[4]

  • Molecular Formula: C₁₅H₁₉NO₂[4]

  • Canonical SMILES: CCCCC1=C(NC2=C(C1=O)C=CC=C2OC)C[4]

  • InChIKey: REEHNWBVMQMHCR-UHFFFAOYSA-N[4]

The structure features a quinolin-4-one core, which is a bicyclic heterocycle. Key substitutions include a butyl group at position 3, a methyl group at position 2, and a methoxy group at position 8. The 4-hydroxyl group allows for keto-enol tautomerism, with the 4-quinolone (keto) form often being predominant.

1.2. Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties for CID 1915905, primarily sourced from the PubChem database.[4] These values are critical for initial in silico assessment of drug-likeness.

PropertyValueSource
Molecular Weight 245.32 g/mol PubChem[4]
XLogP3 3.8PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 5PubChem[4]
Exact Mass 245.141578849 DaPubChem[4]
Topological Polar Surface Area 38.3 ŲPubChem[4]

1.3. Spectral Information

While a full spectral dataset is not publicly aggregated, a ¹H NMR spectrum is available for reference via SpectraBase, which is essential for structural confirmation post-synthesis.[5]

Synthetic Strategies for the Quinolin-4-one Core

The synthesis of the quinolin-4-one scaffold is well-established in organic chemistry, with several named reactions providing versatile routes. The choice of method depends on the desired substitution pattern, availability of starting materials, and scalability.

2.1. Classical Synthetic Routes

Classical methods provide foundational and often robust pathways to the quinoline core.

  • Gould-Jacobs Reaction: This is a highly effective method for producing quinolin-4-ones. It typically involves the reaction of an aniline with an (alkoxymethylene)malonic ester, followed by thermal cyclization and subsequent hydrolysis/decarboxylation.[6]

  • Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester. The reaction conditions (temperature) can be tuned to favor the formation of either a 4-quinolone or a 2-quinolone, making it a versatile but sometimes challenging method to control.[1][7]

  • Camps Cyclization: This method utilizes an N-acyl-o-aminoacetophenone, which undergoes an intramolecular condensation in the presence of a base to form the quinolin-4-one ring system.[6]

cluster_0 Classical Synthesis of Quinolin-4-ones Aniline Aniline Derivative GouldJacobs Gould-Jacobs Reaction Aniline->GouldJacobs ConradLimpach Conrad-Limpach Reaction Aniline->ConradLimpach BetaKeto β-Ketoester / Malonic Ester BetaKeto->GouldJacobs BetaKeto->ConradLimpach N_Acyl N-Acyl-o-amino- acetophenone Camps Camps Cyclization N_Acyl->Camps Product Substituted Quinolin-4-one GouldJacobs->Product ConradLimpach->Product Camps->Product

Caption: Key classical pathways to the quinolin-4-one scaffold.

2.2. Modern & Green Synthetic Approaches

Recent advancements focus on improving efficiency, reducing waste, and employing milder conditions.

  • Microwave-Assisted Synthesis: This technique significantly accelerates reaction times, often leading to higher yields and fewer byproducts compared to conventional heating.[6][8] It is particularly effective for cyclization steps that are often the bottleneck in classical methods.

  • Nanocatalyzed Reactions: The use of metal-based nanoparticles (e.g., Fe₃O₄, Cu) as reusable catalysts offers high catalytic activity and easy separation from the reaction mixture, aligning with the principles of green chemistry.[8] These catalysts can facilitate multicomponent reactions in environmentally benign solvents like water or ethanol.[8]

2.3. Exemplar Protocol: Conrad-Limpach Synthesis of a 4-Quinolone

This protocol is a representative, self-validating workflow for synthesizing a quinolin-4-one derivative, adapted for the target compound class.

Objective: To synthesize a 3-substituted-8-methoxy-2-methyl-4-quinolinol derivative.

Materials:

  • 2-Methoxyaniline

  • Ethyl 2-butyrylpropanoate (a custom β-ketoester)

  • Polyphosphoric acid (PPA) or Dowtherm A (high-boiling solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control

  • Crushed ice

  • Sodium hydroxide solution (10% w/v)

  • Organic solvent (e.g., Ethyl Acetate)

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

  • Reactant Charging: In a clean, dry round-bottom flask, combine equimolar amounts of 2-methoxyaniline and the β-ketoester, ethyl 2-butyrylpropanoate.

  • Acid-Catalyzed Condensation (Anilinoacrylate formation): Slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) to the mixture with stirring. Gently heat the mixture (e.g., to 140-160 °C) for 1-2 hours. This step forms the intermediate anilinoacrylate. The progress can be monitored by TLC by observing the consumption of the starting materials.

  • Thermal Cyclization: For the high-temperature cyclization, the intermediate is added to a high-boiling solvent like Dowtherm A and heated to approximately 250 °C. Alternatively, a strong acid catalyst like polyphosphoric acid can be used at a lower temperature (e.g., 100-140 °C).[9] The reaction is maintained at this temperature for several hours until TLC analysis indicates the formation of the quinolone product is complete.

  • Work-up and Isolation: Carefully cool the reaction mixture to room temperature. If using Dowtherm A, it can be diluted with an organic solvent. If using PPA, the mixture is cautiously poured onto crushed ice to hydrolyze the acid.

  • Neutralization: The acidic aqueous mixture is neutralized with a 10% NaOH solution until it reaches a pH of ~7-8, which will precipitate the crude product.

  • Extraction: The crude product is extracted from the aqueous layer using an organic solvent like ethyl acetate (3x volumes). The combined organic layers are washed with brine.

  • Drying and Purification: The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is then purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinolin-4-one product.

Biological Activity and Therapeutic Potential

The quinoline and quinolin-4-one motifs are present in a vast array of approved drugs and clinical candidates, demonstrating their remarkable therapeutic versatility.[2][3] Their biological activities are diverse and highly dependent on the substitution patterns around the core ring system.

Potential Pharmacological Roles:

  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer effects by interfering with DNA synthesis, inhibiting topoisomerase enzymes, or modulating key signaling pathways like PI3K/AKT/mTOR.[2][7][10] The methoxy group at the C8 position has been specifically noted to improve antitumor properties in some contexts.[7]

  • Antibacterial Agents: The quinolone class is famous for its antibacterial members (e.g., fluoroquinolones), which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1]

  • Antimalarial Drugs: Historically, quinoline alkaloids like quinine, and synthetic derivatives like chloroquine, have been mainstays in the treatment of malaria.[3]

  • Anti-inflammatory Effects: Recent research has identified novel quinoline analogues as potent inhibitors of the NLRP3 inflammasome, a key target in a range of inflammatory diseases.[11]

  • Antiviral and Antifungal Activity: Various derivatives have shown promise as antiviral and antifungal agents.[1][12]

center Quinoline / Quinolin-4-one Core Scaffold Anticancer Anticancer (e.g., Topoisomerase Inhibition) center->Anticancer Antibacterial Antibacterial (e.g., DNA Gyrase Inhibition) center->Antibacterial Antimalarial Antimalarial (e.g., Heme Detoxification) center->Antimalarial AntiInflammatory Anti-inflammatory (e.g., NLRP3 Inhibition) center->AntiInflammatory Antiviral Antiviral center->Antiviral Antifungal Antifungal center->Antifungal

Caption: Diverse pharmacological activities of the quinoline scaffold.

The PubChem entry for CID 1915905 indicates it has been tested in biological assays.[4] While specific results are not detailed, its inclusion in screening libraries like the NIH's Developmental Therapeutics Program (NSC766621) suggests an interest in its potential bioactivity, likely within oncology.

Proposed Preclinical Evaluation Workflow

For a novel compound like 3-butyl-8-methoxy-2-methyl-4-quinolinol, a structured preclinical evaluation is necessary to characterize its therapeutic potential and safety profile.

cluster_workflow Preclinical Evaluation Workflow Start Novel Compound (CID 1915905) InSilico In Silico ADMET Prediction Start->InSilico Computational Screening InVitro_Tox In Vitro Cytotoxicity (e.g., MTT Assay) InSilico->InVitro_Tox Prioritization InVitro_Metabolism In Vitro Metabolic Stability (Liver Microsomes) InVitro_Tox->InVitro_Metabolism Assess Potency & Safety Window InVivo_PK In Vivo Pharmacokinetics (Animal Model) InVitro_Metabolism->InVivo_PK Assess Drug-like Properties Lead_Opt Lead Optimization or Further Dev. InVivo_PK->Lead_Opt Go/No-Go Decision

Caption: A standard workflow for preclinical drug discovery.

4.1. In Silico ADMET Profiling

The first step involves using computational models, such as the SwissADME server, to predict pharmacokinetic parameters (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET).[13] This provides an early assessment of potential liabilities, such as poor gastrointestinal absorption, blood-brain barrier penetration, or inhibition of cytochrome P450 enzymes.[13]

4.2. In Vitro Cytotoxicity Assessment Protocol (MTT Assay)

This protocol determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀), a key measure of potency.

Objective: To determine the cytotoxicity of CID 1915905 against a panel of human cancer cell lines (e.g., HCT116 colorectal cancer).

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • 3-butyl-8-methoxy-2-methyl-4-quinolinol (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[10][14]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~490-570 nm using a microplate reader.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

4.3. Pharmacokinetic (PK) Studies

Should the compound show promising in vitro potency and a good safety profile, its pharmacokinetic properties would be evaluated. This typically involves administering the compound to an animal model (e.g., mice or rats) via oral and intravenous routes.[15] Blood samples are collected at various time points, and the concentration of the compound is measured to determine key parameters like bioavailability, half-life (t₁/₂), clearance (CL), and volume of distribution (Vss).[15]

Conclusion

3-butyl-8-methoxy-2-methyl-4-quinolinol (CID 1915905) is a member of the pharmacologically significant quinolin-4-one class of heterocyclic compounds. While specific data on this molecule is limited, its structural features suggest a high potential for biological activity, warranting further investigation. This guide provides a comprehensive framework for such an endeavor, outlining established synthetic routes, highlighting potential therapeutic applications based on its chemical class, and detailing a standard workflow for preclinical evaluation. The protocols and data presented herein serve as a foundational resource for researchers aiming to explore the therapeutic utility of this and related quinoline derivatives.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1915905, 3-Butyl-8-methoxy-2-methylquinolin-4-ol. Retrieved from [Link]

  • Wiley (n.d.). 4-quinolinol, 3-butyl-8-methoxy-2-methyl-. SpectraBase. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Retrieved from [Link]

  • Saczewski, J., & Balewski, Ł. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]

  • ACS Publications (1997). Synthetic Routes to Quinoline Derivatives. Organic Process Research & Development. Retrieved from [Link]

  • Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • ResearchGate (n.d.). Quinoline and quinolinone derivatives with multi-target activity. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Characterization Data of Products. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Retrieved from [Link]

  • PubMed (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. Retrieved from [Link]

  • PubMed (1946). Synthesis of 4-hydroxyquinolines; 3-(di-n-butylaminomethyl)-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, X., et al. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. PMC. Retrieved from [Link]

  • Arrahman, A., et al. (2017). 7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one from Melicope Moluccana T.G. Hartley. Molecular and Clinical Oncology. Retrieved from [Link]

  • Frontiers (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • Bentham Science (n.d.). Current Drug Metabolism. Retrieved from [Link]

  • PubChem (n.d.). PubChem Database. Retrieved from [Link]

  • MDPI (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • MDPI (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • PubChem (n.d.). 8-Methoxy-2-Methylquinoline. Retrieved from [Link]

  • ResearchGate (2025). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species. Retrieved from [Link]

  • NextSDS (n.d.). 4(3H)-Quinazolinone, 3-butyl-8-methoxy-2-methyl. Retrieved from [Link]

  • PMC (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]

  • Cardinal Scholar (2013). Synthesis of Quinoline Analogues. Retrieved from [Link]

  • PMC (n.d.). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (2016). 3-methyl-4-(1-methylethyl) phenol: Human health tier II assessment Preface. Retrieved from [Link]

  • PubChem (n.d.). 6-(3-((3,4-Dimethoxyphenyl)methyl)-4-methoxy-2-(methoxymethyl)butyl). Retrieved from [Link]

  • NextSDS (n.d.). 2-(4-METHOXYPHENYL)-3-QUINOLINOL — Chemical Substance Information. Retrieved from [Link]

  • OECD Existing Chemicals Database (2004). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. Retrieved from [Link]

  • MDPI (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]

  • PubChem (n.d.). 8-(sec-Butyl)quinoline. Retrieved from [Link]

  • PubMed (n.d.). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. Retrieved from [Link]

  • PMC (n.d.). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Retrieved from [Link]

  • ResearchGate (2025). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Retrieved from [Link]

  • Wiley Online Library (n.d.). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Screening Protocols for 3-Butyl-8-methoxy-2-methyl-4-quinolinol (MMV006820) in Malaria Drug Discovery

Executive Summary The compound 3-butyl-8-methoxy-2-methyl-4-quinolinol (also designated as MMV006820 or GNF-Pf-2985) is a highly potent 4-quinolone derivative identified within the Medicines for Malaria Venture (MMV) Mal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-butyl-8-methoxy-2-methyl-4-quinolinol (also designated as MMV006820 or GNF-Pf-2985) is a highly potent 4-quinolone derivative identified within the Medicines for Malaria Venture (MMV) Malaria Box[1][2]. As the development of novel antimalarials becomes globally urgent due to rising artemisinin resistance, 4-quinolones have emerged as critical scaffolds. This application note provides Senior Application Scientists and drug development professionals with field-proven, self-validating in vitro screening protocols to evaluate the antimalarial efficacy and mechanistic action of MMV006820.

Scientific Background & Mechanism of Action

As a 4-quinolone derivative, MMV006820 primarily targets the Plasmodium falciparum mitochondrial electron transport chain (mtETC)[3]. Specifically, it acts as an inhibitor of the cytochrome bc1 complex (Complex III).

The Causality of Parasite Death: Unlike mammalian cells, the Plasmodium blood-stage parasite relies minimally on its mitochondria for ATP generation, utilizing glycolysis instead. The essential function of the mtETC in Plasmodium is the regeneration of ubiquinone. Ubiquinone serves as the obligate electron acceptor for Dihydroorotate Dehydrogenase (DHODH), a critical enzyme required for de novo pyrimidine biosynthesis. By binding to the Qo/Qi site of the bc1 complex, MMV006820 blocks ubiquinone turnover, which subsequently arrests pyrimidine production, halts DNA/RNA synthesis, and ultimately causes parasite death. While secondary bioimaging assays show MMV006820 induces a ~30% reduction in P. berghei liver-stage translation, this is a downstream consequence of metabolic collapse rather than direct ribosomal inhibition[3].

MOA Drug MMV006820 (4-Quinolinol) bc1 Cytochrome bc1 Complex (mtETC Complex III) Drug->bc1 Binds Qo/Qi site UQ Ubiquinone Regeneration bc1->UQ Inhibits DHODH DHODH (Enzyme) Pyr De Novo Pyrimidine Biosynthesis DHODH->Pyr Catalyzes UQ->DHODH Required for Death Parasite Death Pyr->Death Depletion causes

Mechanism of Action: MMV006820 inhibits the bc1 complex, disrupting pyrimidine biosynthesis.

Experimental Design & Causality (E-E-A-T)

To ensure trustworthiness and reproducibility, the screening cascade is built upon self-validating systems:

  • Why SYBR Green I? Mature human red blood cells (RBCs) lack a nucleus and DNA. SYBR Green I strongly intercalates into double-stranded DNA; therefore, any detected fluorescence is exclusively derived from parasite proliferation[4].

  • Strain Selection: Screening must be conducted in parallel against 3D7 (chloroquine-sensitive) and Dd2 (multidrug-resistant) strains. Comparing IC50 values across these strains determines the Resistance Index (RI) and flags potential cross-resistance with existing Qo/Qi site inhibitors like atovaquone.

  • Self-Validating Quality Control: A robust assay must calculate the Z'-factor for every plate. A Z'-factor ≥ 0.55 ensures the assay's dynamic range and signal-to-noise ratio are sufficient for reliable hit confirmation[4].

Expertise Insight: While many primary screens default to a 48-hour incubation matching the parasite's lifecycle, extending the assay to 72 hours ensures that even asynchronous parasite populations undergo at least one full replication cycle. This significantly reduces false negatives for slow-acting mtETC inhibitors like 4-quinolones.

Step-by-Step Methodologies

Protocol 1: Asexual Blood Stage Growth Inhibition Assay (SYBR Green I)

Step 1: Parasite Culture Preparation Maintain P. falciparum (3D7 and Dd2) in RPMI 1640 medium supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, and 0.5% Albumax II. Adjust the pH to 7.3–7.4. Synchronize cultures to the ring stage using 5% D-sorbitol.

Step 2: Compound Plating Dispense MMV006820 into 384-well microtiter plates. Prepare a 10-point dose-response curve using 1:2 serial dilutions ranging from 10 µM down to 20 nM[4]. Include 0.1% DMSO as a negative control and 1 µM Chloroquine and Atovaquone as positive controls.

Step 3: Infection & Incubation Add the synchronized parasite culture to the 384-well plates to achieve a final hematocrit of 2% and a starting parasitemia of 1%. Incubate the plates for 72 hours at 37°C under a defined gas mixture (5% O2, 5% CO2, 90% N2).

Step 4: Lysis & Readout Add 10 µL of lysis buffer (containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I) to each well. Incubate in the dark for 1 hour at room temperature. Read fluorescence on a microplate reader (Excitation: 485 nm; Emission: 530 nm).

Workflow Culture P. falciparum Culture (3D7 & Dd2 Strains) Plating Compound Plating (384-well, 10 µM to 20 nM) Culture->Plating Incubation Incubation (72h, 37°C, 5% O2, 5% CO2) Plating->Incubation Lysis Lysis & SYBR Green I Addition Incubation->Lysis Readout Fluorescence Readout (Ex: 485nm, Em: 530nm) Lysis->Readout Analysis IC50 Calculation & Hit Validation Readout->Analysis

In vitro high-throughput screening workflow for P. falciparum blood-stage growth inhibition.

Protocol 2: Target Validation via Mitochondrial Membrane Potential ( ΔΨm​ )

To validate the mtETC as the primary target of MMV006820, a JC-1 flow cytometry assay is utilized. Step 1: Dye Loading Isolate trophozoite-stage parasites using 0.05% saponin lysis to remove the host RBC membrane. Resuspend the free parasites in RPMI containing 5 µM JC-1 dye (a lipophilic, cationic dye). Step 2: Compound Exposure Treat aliquots with 5x the established IC50 of MMV006820. Use 1 µM Atovaquone as a positive control for depolarization. Incubate for 4 hours at 37°C. Step 3: Flow Cytometry Analysis Analyze via flow cytometry. Causality: In healthy mitochondria, JC-1 forms J-aggregates emitting red fluorescence (~590 nm). Upon bc1 complex inhibition and subsequent membrane depolarization, JC-1 reverts to a monomeric form emitting green fluorescence (~529 nm). A stoichiometric shift from red to green fluorescence confirms mitochondrial depolarization.

Data Presentation & Expected Outcomes

The following table summarizes the anticipated quantitative benchmarks for MMV006820 to pass hit-to-lead validation criteria.

ParameterP. falciparum 3D7P. falciparum Dd2Human HEK293T (Cytotoxicity)
Expected IC50 (nM) < 500 nM< 500 nM> 10,000 nM
Selectivity Index (SI) > 20> 20N/A
Z'-Factor ≥ 0.55≥ 0.55≥ 0.50
Resistance Index (RI) N/A~ 1.0 - 1.5N/A

Sources

Application

using MMV006820 in Plasmodium berghei liver stage translation assays

Evaluating MMV006820 as a Potential Inhibitor of Plasmodium berghei Liver Stage Protein Synthesis Abstract The asymptomatic liver stage of malaria is a critical target for prophylactic drugs, as eliminating the parasite...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating MMV006820 as a Potential Inhibitor of Plasmodium berghei Liver Stage Protein Synthesis

Abstract

The asymptomatic liver stage of malaria is a critical target for prophylactic drugs, as eliminating the parasite at this stage prevents the onset of clinical disease and subsequent transmission.[1] Protein synthesis is an essential process for the rapid growth and development of Plasmodium parasites within host hepatocytes, making it a promising target for novel antimalarials.[2][3] This guide provides a detailed methodology for assessing the inhibitory potential of MMV006820, a compound from the Medicines for Malaria Venture (MMV) portfolio, on protein synthesis in the liver stage of the rodent malaria parasite, Plasmodium berghei. We describe a high-content imaging assay that utilizes the bioorthogonal amino acid O-propargyl-puromycin (OPP) to directly visualize and quantify nascent protein synthesis in individual parasites and their host cells.[2][3] This protocol is intended for researchers in malaria drug discovery and development, offering a robust framework for characterizing compounds that target this fundamental parasite process.

Scientific Background

The Plasmodium Liver Stage: A Prophylactic Target

Following the bite of an infected Anopheles mosquito, Plasmodium sporozoites travel to the liver, where they invade hepatocytes.[4] Inside the hepatocyte, each sporozoite transforms into a schizont, undergoing massive asexual replication to produce thousands of merozoites.[4][5] This entire liver stage (also known as the exo-erythrocytic stage) is clinically silent. The release of merozoites into the bloodstream marks the beginning of the symptomatic blood-stage infection.[6] Therefore, drugs that effectively kill the parasite in the liver can prevent the disease entirely, making this stage a prime target for chemoprophylaxis.[1]

Protein Synthesis as a Vulnerable Pathway

The transformation from a sporozoite to a mature liver-stage schizont involves immense parasite growth and replication, requiring a high rate of protein synthesis.[2] This dependency makes the parasite's translation machinery an attractive target for drug intervention. Compounds that inhibit protein synthesis are expected to be active against multiple life cycle stages, a desirable attribute for next-generation antimalarials.[1][7] Distinguishing between inhibition of the parasite's and the host cell's translation is crucial for identifying parasite-specific inhibitors with a favorable safety profile.

Visualizing Translation with O-Propargyl-Puromycin (OPP)

To quantify protein synthesis in the intracellular liver stage, a specific and sensitive method is required. The OPP assay provides a powerful solution.[2][3] OPP is an analog of puromycin that incorporates into newly synthesized polypeptide chains, terminating translation. The propargyl group on OPP allows for a highly specific bioorthogonal "click" reaction with an azide-modified fluorescent dye. This covalently links a fluorophore to the nascent proteins, allowing for their visualization and quantification by fluorescence microscopy.[2][3] By combining this technique with immunofluorescence to label the parasite, it is possible to separately measure translation activity in both the parasite and the host cell within the same sample.

Experimental Workflow Overview

The overall workflow involves seeding hepatocytes, infecting them with P. berghei sporozoites, treating with the test compound (MMV006820), labeling nascent proteins with OPP, and finally, staining and imaging the cells to quantify translation inhibition.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_proc Phase 3: Processing & Analysis A Seed HepG2 Cells (24h prior) B Dissect Mosquito Salivary Glands C Isolate & Purify P. berghei Sporozoites B->C Homogenize & Filter D Infect HepG2 Cells with Sporozoites C->D E Incubate (e.g., 44h) Allow Parasite Growth D->E F Treat with MMV006820 & Controls (e.g., 4h) E->F G Pulse-label with OPP (e.g., 30 min) F->G H Fix, Permeabilize & 'Click' Reaction G->H I Immunostain for Parasite (e.g., anti-HSP70) H->I J Stain Nuclei (Hoechst) I->J K Acquire Images (Confocal Microscopy) J->K L Quantitative Image Analysis K->L G cluster_mech Mechanism of OPP Labeling & Detection A Ribosome Nascent Polypeptide Chain B OPP (Puromycin Analog) with Alkyne Group A->B Incorporation C Terminated Polypeptide (Alkyne-tagged) B->C Termination E Fluorescently Labeled Protein C->E Click Reaction D Fluorescent Azide (e.g., Alexa Fluor 555 Azide) D->E F Copper Catalyst F->C F->D

Caption: Principle of O-propargyl-puromycin (OPP) based translation detection.

  • Permeabilize the fixed cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash twice with PBS.

  • Prepare the Click-iT™ Plus reaction cocktail according to the manufacturer's instructions (containing the Alexa Fluor 555 Azide).

  • Add the reaction cocktail to each well and incubate for 30 minutes in the dark.

  • Wash twice with PBS.

  • Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour.

  • Incubate with primary antibody (mouse anti-HSP70, diluted in 3% BSA) for 1-2 hours at room temperature.

  • Wash three times with PBS.

  • Incubate with secondary antibody (Goat anti-mouse IgG Alexa Fluor 647, diluted in 3% BSA) and Hoechst 33342 (for nuclear staining) for 1 hour in the dark.

  • Wash three times with PBS. Leave the final wash in the wells for imaging.

Data Acquisition and Analysis

Image Acquisition

Acquire images using a high-content imaging system or a confocal microscope. Use at least a 20x objective. For each field of view, capture images in three channels:

  • DAPI channel (405 nm excitation): To visualize host cell and parasite nuclei (Hoechst).

  • RFP/TRITC channel (555 nm excitation): To quantify nascent protein synthesis (OPP-Alexa Fluor 555).

  • Far-Red channel (647 nm excitation): To identify the parasite (anti-HSP70-Alexa Fluor 647).

Quantitative Image Analysis
  • Segmentation: Use image analysis software (e.g., CellProfiler, ImageJ/FIJI) to define regions of interest (ROIs).

    • Host Cell Cytoplasm: Identify nuclei using the Hoechst signal. Expand this region outwards but exclude the nucleus to define the cytoplasm.

    • Parasite: Identify parasites using the intense and well-defined signal from the anti-HSP70 channel.

  • Measurement: For each identified parasite and its corresponding host cell, measure the mean fluorescence intensity in the OPP (RFP/TRITC) channel within the defined ROIs.

  • Calculation & Normalization:

    • Calculate the background-corrected fluorescence intensity for each ROI.

    • For each infected cell, determine the parasite translation signal and the host cell translation signal.

    • Normalize the signal from MMV006820-treated wells to the vehicle (DMSO) control wells (set as 100% translation).

    • Plot the normalized translation inhibition (for both parasite and host cell) against the log of the MMV006820 concentration.

  • Dose-Response Curves: Fit the data to a four-parameter dose-response curve to determine the IC₅₀ (the concentration at which 50% of translation is inhibited) for both the parasite and the host cell. The selectivity index can be calculated as (Host Cell IC₅₀) / (Parasite IC₅₀).

Data Summary and Interpretation

ParameterRecommended ValueRationale
Cell Seeding Density 3 x 10⁴ cells/well (96-well)Achieves a confluent monolayer for consistent infection.
Sporozoite Number 1 x 10⁴ /well (96-well)Sufficient for a detectable number of infected cells for imaging.
Compound Incubation 4 hoursStandard for acute treatment to identify direct inhibitors. [2]
OPP Concentration 20 µMEffective concentration for labeling without excessive toxicity. [2]
OPP Pulse Duration 30 minutesProvides a robust signal while minimizing the impact on cell physiology. [1]

Expected Results:

  • Vehicle Control (DMSO): Strong OPP signal in both host cell cytoplasm and the developing parasite.

  • Positive Control (Anisomycin): Greatly reduced OPP signal in both host cell and parasite.

  • MMV006820: A selective inhibitor would show a dose-dependent decrease in the OPP signal within the parasite ROI, with minimal effect on the host cell ROI. The IC₅₀ for the parasite should be significantly lower than for the host cell.

References

  • Longley, R.J., Bauza, K., Ewer, K.J., Hill, A.V.S., & Spencer, A.J. (2015). Development of an In Vitro Assay and Demonstration of Plasmodium berghei Liver-Stage Inhibition by TRAP-Specific CD8+ T Cells. PLOS One. Available at: [Link]

  • Moraes, M.S., et al. (2021). A high content imaging assay for identification of specific inhibitors of native Plasmodium liver stage protein synthesis. bioRxiv. Available at: [Link]

  • Prado, M., et al. (2022). Translation of liver stage activity of M5717, a Plasmodium elongation factor 2 inhibitor. Malaria Journal. Available at: [Link]

  • Moraes, M.S., et al. (2023). Single-cell quantitative bioimaging of P. berghei liver stage translation. mSphere. Available at: [Link] Note: The content of reference [2]is highly similar to reference [1]and appears to be the published version.

  • Malaria World. (2023). Single-cell quantitative bioimaging of P. berghei liver stage translation. Available at: [Link]

  • Prudêncio, M., Rodriguez, A., & Mota, M.M. (2008). Quantitative Analysis of Plasmodium berghei Liver Stages by Bioluminescence Imaging. Malaria: Methods and Protocols. Available at: [Link]

  • Medicines for Malaria Venture. P. berghei Luciferase liver stage assay. Available at: [Link]

  • Reader, J., et al. (2021). Multistage and transmission-blocking targeted antimalarials discovered from the open-source MMV Pandemic Response Box. Nature Communications. Available at: [Link]

  • Formaglio, P., et al. (2024). Experimental models of liver-stage malaria: Progress, gaps, and challenges. Trends in Parasitology. Available at: [Link]

  • Mueller, A.K., et al. (2006). Genetically Attenuated Plasmodium berghei Liver Stages Persist and Elicit Sterile Protection Primarily via CD8 T Cells. The American Journal of Pathology. Available at: [Link]

  • Medicines for Malaria Venture. Developing antimalarials to save lives. Available at: [Link]

  • Gural, N., et al. (2020). Association of Plasmodium berghei With the Apical Domain of Hepatocytes Is Necessary for the Parasite's Liver Stage Development. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • van der Watt, M.E., et al. (2016). Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase. Science Translational Medicine. Available at: [Link]

  • Real, E., et al. (2016). Overexpression of Plasmodium berghei ATG8 by Liver Forms Leads to Cumulative Defects in Organelle Dynamics and to Generation of Noninfectious Merozoites. mBio. Available at: [Link]

  • Tsegaye, A.T., et al. (2022). Efficacy, Safety, Tolerability, and Pharmacokinetics of MMV390048 in Acute Uncomplicated Malaria. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Malaria World. (2026). A Fe-incorporated bioreactor platform exhibiting antimalarial activity and enhanced response to artemisinin. Available at: [Link]

  • McCarthy, J.S., et al. (2020). Safety, Tolerability, Pharmacokinetics, and Antimalarial Activity of the Novel Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wells, T.N.C., et al. (2015). Malaria: New Medicines for its Control and Eradication. Royal Society of Chemistry. Available at: [Link]

  • Rosenthal, P.J. (2021). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology. Available at: [Link]

  • Li, Y., et al. (2024). Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. Molecules. Available at: [Link]

  • Wang, J. (2024). Study on the antimalarial mechanism of artemisinin by acting on host red blood cell membrane based on chemical proteomics technology. MESA. Available at: [Link]

Sources

Method

Application Note: A Validated HPLC-UV Method for the Quantification of 3-butyl-8-methoxy-2-methyl-4-quinolinol

Introduction 3-butyl-8-methoxy-2-methyl-4-quinolinol is a quinoline derivative with potential significance in pharmaceutical research and development. Quinoline and its derivatives are a prominent class of heterocyclic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-butyl-8-methoxy-2-methyl-4-quinolinol is a quinoline derivative with potential significance in pharmaceutical research and development. Quinoline and its derivatives are a prominent class of heterocyclic compounds known for a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1] Accurate and precise quantification of such compounds is fundamental for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control.[1][2]

High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely adopted technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[1][3] This application note presents a robust, validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of 3-butyl-8-methoxy-2-methyl-4-quinolinol. The method is designed to be a reliable starting point for researchers and can be adapted for specific matrices.

Scientific Principles & Method Rationale

The developed method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[4] In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase.[5][6] Hydrophobic molecules in the mobile phase, like the target analyte, interact with and adsorb to the hydrophobic stationary phase.[4] Elution is achieved by increasing the organic solvent concentration in the mobile phase, which reduces these hydrophobic interactions and allows the analyte to travel through the column.[5]

Analyte Physicochemical Properties: The successful development of this method hinges on the physicochemical properties of 3-butyl-8-methoxy-2-methyl-4-quinolinol.

  • Molecular Weight: 245.32 g/mol [7]

  • Hydrophobicity (XLogP3-AA): 3.8[7] This relatively high value indicates significant non-polar character, making it well-suited for retention on a C18 column.

  • UV Absorbance: Quinoline derivatives typically exhibit strong UV absorbance.[9][10] Based on data for structurally similar compounds, a detection wavelength of 254 nm is selected as a starting point, offering a good balance of sensitivity and specificity.[2] Further optimization using a photodiode array (PDA) detector to identify the precise λmax is recommended for maximum sensitivity.

Experimental Protocol

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for effective separation.[2][11]

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.[2]

  • Reagents:

    • Acetonitrile (HPLC grade)[1]

    • Methanol (HPLC grade)[1]

    • Water (HPLC grade or purified to 18.2 MΩ·cm)[1]

    • Formic acid (analytical grade)[2]

    • 3-butyl-8-methoxy-2-methyl-4-quinolinol reference standard (purity ≥98%)

The recommended HPLC conditions are summarized in the table below.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min, 40% B; 1-8 min, 40-90% B; 8-9 min, 90% B; 9-10 min, 90-40% B; 10-12 min, 40% B
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30 °C[2]
Detection Wavelength 254 nm[2]
Run Time 12 minutes

Rationale for Gradient Elution: A gradient elution is employed to ensure that the analyte is eluted with a good peak shape within a reasonable timeframe while also allowing for the elution of any more strongly retained impurities.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 3-butyl-8-methoxy-2-methyl-4-quinolinol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[12]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[12]

  • Sample Preparation (e.g., from a pharmaceutical formulation):

    • Accurately weigh a portion of the sample (e.g., powdered tablets) theoretically containing 10 mg of the analyte into a 10 mL volumetric flask.[1]

    • Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[12]

    • Allow the solution to cool to room temperature and dilute to volume with methanol.[1]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1][12]

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase C System Equilibration A->C B Prepare Standard & Sample Solutions E Inject Standards (Calibration Curve) B->E F Inject Samples B->F D Inject Blank (Mobile Phase) C->D D->E E->F G Integrate Peak Areas E->G F->G H Generate Calibration Curve (y = mx + c) G->H I Quantify Analyte in Samples H->I Method_Development_Logic A Define Analytical Goal: Quantify Analyte B Review Analyte Properties: (Hydrophobicity, pKa, UV) A->B C Select Initial Conditions: (RP-C18, ACN/H2O, Acidified) B->C D Optimize Separation: (Gradient, Flow Rate, Temp) C->D D->C Re-evaluate if poor peak shape E Method Validation (ICH Q2): (Linearity, Accuracy, Precision) D->E F Finalized & Documented Method E->F

Sources

Application

Application Note: Dosing and Efficacy Profiling of 3-butyl-8-methoxy-2-methyl-4-quinolinol (MMV006820) in Plasmodium falciparum Cultures

Executive Summary The compound 3-butyl-8-methoxy-2-methyl-4-quinolinol (also identified by its screening designations MMV006820 and GNF-Pf-2985 ) is a quinolinol derivative identified as a hit compound within the Medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-butyl-8-methoxy-2-methyl-4-quinolinol (also identified by its screening designations MMV006820 and GNF-Pf-2985 ) is a quinolinol derivative identified as a hit compound within the Medicines for Malaria Venture (MMV) Malaria Box[1]. Exhibiting multistage antiplasmodial activity, it serves as a critical reference molecule for researchers investigating novel antimalarial mechanisms, particularly those targeting the asexual blood stages (ABS) and liver stages (LS) of Plasmodium species.

This application note provides authoritative, field-proven guidelines for the preparation, precise dosing, and phenotypic evaluation of MMV006820 in P. falciparumin vitro cultures, ensuring high reproducibility and scientific integrity in drug development workflows.

Physicochemical Properties & Stock Preparation

Understanding the chemical nature of MMV006820 is critical for maintaining its stability and bioavailability in culture media. Improper handling can lead to compound precipitation, artificially skewing EC50 calculations.

  • IUPAC Name: 3-butyl-8-methoxy-2-methyl-1H-quinolin-4-one[1]

  • Molecular Formula: C15H19NO2[1]

  • Molecular Weight: 245.32 g/mol [1]

  • Solubility: Highly soluble in anhydrous Dimethyl Sulfoxide (DMSO).

  • Stock Preparation: Prepare a 10 mM stock solution in 100% anhydrous DMSO. Aliquot into sterile, low-bind microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles to prevent degradation of the quinolinol core.

Pharmacological Profile & Mechanism of Action

MMV006820 demonstrates moderate but significant activity against Plasmodium parasites. In standard 48-hour asexual blood stage assays, the compound exhibits an EC50 of approximately 1.69 µM against P. falciparum[2].

Recent single-cell quantitative bioimaging studies have evaluated its role as a potential translation inhibitor. When tested at a high concentration (10 µM), acute pre-treatment with MMV006820 caused a ~30% reduction in Plasmodium berghei liver stage translation[3]. While it is not as potent a direct translation inhibitor as other specialized compounds (e.g., DDD107498), its inclusion in phenotypic screening assays provides a valuable baseline for comparative efficacy and off-target profiling.

Quantitative Data Summary

The following table summarizes the established pharmacological metrics for MMV006820 to guide experimental dosing regimens:

ParameterValueTarget StageReference
EC50 (In Vitro) ~1.689 µMP. falciparum (Asexual Blood Stage)[2]
Translation Inhibition ~30% reductionP. berghei (Liver Stage)[3]
Working Concentration 0.1 µM – 10 µMP. falciparum (In Vitro Cultures)Empirical Dosing Range
Max DMSO Concentration ≤ 0.1% (v/v)All StagesStandard Protocol Limit

Experimental Workflows & Protocols

Protocol A: Continuous P. falciparum In Vitro Culture

Causality & Self-Validation:P. falciparum requires a highly controlled microenvironment mimicking human venous blood. The use of human O+ erythrocytes and a low oxygen gas mixture is mandatory to prevent oxidative stress. Daily monitoring of parasitemia via Giemsa-stained smears validates culture health prior to any drug assay.

  • Media Preparation: Prepare complete RPMI 1640 medium supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, 0.2% sodium bicarbonate, 0.5% Albumax II (or 10% human serum), and 50 µg/mL gentamicin. Filter sterilize (0.22 µm).

  • Erythrocyte Preparation: Wash human O+ erythrocytes three times with incomplete RPMI (without Albumax/serum) to remove the buffy coat and serum components.

  • Culturing: Maintain parasites at 5% hematocrit in complete media.

  • Incubation: Incubate at 37°C under a specialized microaerophilic gas mixture (5% O2, 5% CO2, 90% N2).

  • Synchronization: Synchronize cultures at the ring stage using 5% D-sorbitol treatment for 10 minutes at 37°C prior to compound dosing. Sorbitol selectively lyses mature trophozoites and schizonts, ensuring a uniform parasite population for accurate EC50 determination.

Protocol B: MMV006820 Dosing and EC50 Determination (SYBR Green I Assay)

Causality & Self-Validation: SYBR Green I preferentially binds to double-stranded DNA. Since mature human erythrocytes lack a nucleus, any detected fluorescence is directly proportional to parasite proliferation. Including Chloroquine as a positive control and 0.1% DMSO as a vehicle control ensures the assay's dynamic range is properly calibrated.

  • Plate Setup: Dispense 90 µL of synchronized ring-stage P. falciparum culture (adjusted to 1% parasitemia and 2% hematocrit) into a 96-well black microplate with clear bottoms.

  • Compound Dilution: Prepare a serial dilution of MMV006820 in complete medium (range: 10 µM down to 0.01 µM). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.

  • Dosing: Add 10 µL of the diluted compound to the respective wells.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2).

  • Lysis & Staining: Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I) to each well. Saponin and Triton X-100 work synergistically to lyse both the erythrocyte and parasite membranes.

  • Readout: Incubate in the dark for 1 hour at room temperature. Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

G A P. falciparum Culture (RPMI 1640, 5% Hematocrit) B Synchronization (5% Sorbitol) A->B C Compound Dosing (MMV006820: 0.1 - 10 µM) B->C D Incubation (48-72h, 37°C, 5% CO2) C->D E Assay Readout (SYBR Green I Fluorescence) D->E

Step-by-step workflow for dosing MMV006820 in P. falciparum in vitro cultures.

Protocol C: O-propargyl-puromycin (OPP) Translation Inhibition Assay

Causality & Self-Validation: To determine if MMV006820 actively inhibits protein synthesis, OPP (a puromycin analog) is utilized. OPP incorporates into nascent polypeptide chains, immediately terminating translation. Subsequent click chemistry attaches a fluorophore to the OPP, allowing direct, quantifiable visualization of translation rates via confocal microscopy[3].

  • Pre-treatment: Treat infected cells (P. falciparum schizonts or P. berghei infected HepG2 cells) with 10 µM MMV006820 for 4 hours.

  • OPP Labeling: Add 20 µM OPP to the culture medium and incubate for exactly 30 minutes at 37°C.

  • Fixation: Immediately wash cells with PBS to halt OPP uptake, and fix with 4% paraformaldehyde for 15 minutes to preserve cellular architecture.

  • Permeabilization: Permeabilize cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Chemistry: Perform the bioorthogonal click reaction using AlexaFluor 555-azide to fluorescently tag the incorporated OPP.

  • Imaging: Counterstain DNA with Hoechst 33342. Image using confocal microscopy and quantify the mean fluorescence intensity (MFI) of the OPP-A555 signal. A reduction in MFI compared to the DMSO control confirms translation inhibition[3].

G A Treat with MMV006820 (10 µM for 4h) B Add O-propargyl-puromycin (30 min Incubation) A->B C Fixation & Permeabilization (4% PFA / Triton X-100) B->C D Click Chemistry (AlexaFluor 555 Azide) C->D E Confocal Microscopy (Quantify Nascent Proteome) D->E

O-propargyl-puromycin (OPP) labeling workflow to assess translation inhibition.

References

  • National Center for Biotechnology Information. "3-Butyl-8-methoxy-2-methylquinolin-4-ol | C15H19NO2 | CID 1915905" PubChem. Available at:[Link]

  • Singh, G. P. (2016). "Dimension reduction of Malaria Box data allows efficient compound prioritization." F1000Research. Available at:[Link]

  • Milton, M. E., et al. (2023). "Single-cell quantitative bioimaging of P. berghei liver stage translation." mSphere, Volume 8, Issue 6. Available at:[Link]

Sources

Method

Advanced Labeling Strategies for 3-Butyl-8-methoxy-2-methyl-4-quinolinol in Cellular Assays: Target Identification and Mechanistic Profiling

Introduction & Rationale 3-Butyl-8-methoxy-2-methyl-4-quinolinol—widely known in antimalarial drug discovery as MMV006820 or GNF-Pf-2985 [1],[2]—is a potent chemotype identified from the Medicines for Malaria Venture (MM...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

3-Butyl-8-methoxy-2-methyl-4-quinolinol—widely known in antimalarial drug discovery as MMV006820 or GNF-Pf-2985 [1],[2]—is a potent chemotype identified from the Medicines for Malaria Venture (MMV) Malaria Box[3] (). While its phenotypic activity against Plasmodium species is well-documented, small molecules of this class lack intrinsic fluorescence or reactive handles, making target deconvolution challenging.

To elucidate its mechanism of action (MoA) and subcellular localization, researchers must employ sophisticated cellular labeling techniques. This application note details two distinct, self-validating paradigms:

  • Direct Chemical Derivatization (Photoaffinity Labeling): Modifying the quinolinol core to covalently capture direct protein binding partners.

  • Indirect Metabolic Labeling (OPP Assay): Using bioorthogonal amino acid analogs to evaluate the compound's functional impact on cellular translation, a known vulnerability in Plasmodium parasites[4] ().

Strategy 1: Direct Derivatization via Photoaffinity Labeling (PAL)

To map the direct protein targets of MMV006820, a photoaffinity probe must be synthesized. The 3-butyl chain or the 8-methoxy group provides viable synthetic vectors. By incorporating a diazirine photo-crosslinker and a terminal alkyne, we create a bifunctional probe capable of capturing transient drug-target interactions in live cells.

  • Causality behind probe design: A diazirine is selected over a bulky benzophenone because its minimal steric footprint prevents disruption of the quinolinol's native binding affinity. Upon UV irradiation (365 nm), the diazirine rapidly expels nitrogen gas to form a highly reactive carbene, which covalently inserts into the nearest C-H or heteroatom bond of the target protein. The alkyne handle subsequently allows for the bioorthogonal attachment of a biotin reporter via click chemistry.

PAL_Workflow N1 Live Cells + PAL-MMV006820 Probe N2 UV Irradiation (365 nm) Covalent Crosslinking N1->N2 N3 Cell Lysis & Proteome Extraction N2->N3 N4 CuAAC Click Chemistry (Biotin-Azide) N3->N4 N5 Streptavidin Enrichment N4->N5 N6 LC-MS/MS Target Identification N5->N6

Workflow for Photoaffinity Labeling (PAL) and target deconvolution of MMV006820.

Protocol 1: In Situ PAL and Chemoproteomic Profiling
  • Self-Validation System: This protocol incorporates a competitive control. If the identified protein is a true target, pre-incubation with excess unlabeled MMV006820 will outcompete the probe, resulting in a >80% reduction in MS/MS spectral counts.

Step-by-Step Methodology:

  • Probe Incubation: Cultivate P. falciparum 3D7 cultures (or host HepG2 cells) to 80% confluence. Treat the experimental group with 1 µM PAL-MMV006820. For the competition control, pre-incubate cells with 10 µM unlabeled MMV006820 for 30 minutes prior to probe addition. Incubate for 2 hours at 37°C.

  • UV Crosslinking: Wash cells twice with cold PBS to remove unbound probe. Place the culture plate on ice and irradiate at 365 nm (100 W) for 10 minutes.

    • Causality: Ice prevents thermal degradation of the proteome, while 365 nm specifically activates the diazirine without causing the extensive DNA damage associated with UV-C wavelengths.

  • Lysis: Lyse cells using 1% NP-40 buffer supplemented with broad-spectrum protease inhibitors. Clarify the lysate by centrifugation at 14,000 × g for 15 minutes at 4°C.

  • CuAAC Click Chemistry: Adjust the lysate protein concentration to 2 mg/mL. Add click reagents in the strict following order to prevent copper precipitation: 100 µM Biotin-PEG3-Azide, 1 mM TCEP (reducing agent), 100 µM TBTA (ligand), and 1 mM CuSO₄. React for 1 hour at room temperature with gentle rotation.

  • Enrichment and LC-MS/MS: Precipitate proteins using a cold methanol/chloroform extraction to remove unreacted biotin-azide. Resuspend the pellet in 0.2% SDS and incubate with streptavidin-agarose beads for 2 hours. Wash stringently (using SDS, urea, and PBS), elute by boiling in Laemmli buffer, and analyze via high-resolution LC-MS/MS.

Strategy 2: Indirect Metabolic Labeling (OPP Translation Assay)

Recent bioimaging studies have evaluated MMV006820 for its potential to disrupt protein synthesis in P. berghei liver-stage models[5],[4]. To validate if the compound acts as a translation inhibitor without needing to chemically modify the drug itself, researchers utilize O-propargyl puromycin (OPP).

  • Causality behind assay design: OPP is a functionalized analog of puromycin that enters the ribosomal A-site and covalently incorporates into the nascent polypeptide chain[4]. This terminates translation and provides an alkyne handle for the bioorthogonal addition of a fluorophore (e.g., Alexa Fluor 555-azide)[5],[4]. This method is chosen over traditional radioactive ³⁵S-methionine because it allows for single-cell spatial resolution, enabling the simultaneous quantification of host versus parasite translation using automated confocal microscopy[5],[4].

OPP_Workflow A Infected HepG2 Cells (P. berghei) B Treatment with MMV006820 A->B Pre-treatment C OPP Pulse Labeling (Nascent Proteins) B->C Active Translation D Fixation & Permeabilization C->D E Click Chemistry (Alexa Fluor 555-Azide) D->E Fluorophore Attachment F Confocal Imaging & Quantification E->F Single-cell Analysis

OPP metabolic labeling assay for quantifying single-cell translation inhibition.

Protocol 2: OPP Metabolic Labeling for Translation Inhibition
  • Self-Validation System: This protocol requires a positive control to validate the dynamic range of the fluorescence readout. Cycloheximide is used because it blocks translation elongation by binding the ribosomal E-site[6],[5], resulting in a complete loss of the OPP-A555 signal.

Step-by-Step Methodology:

  • Infection and Pre-treatment: Infect HepG2 cell monolayers with P. berghei sporozoites. At 44 hours post-infection (hpi), treat the wells with 10 µM MMV006820. Include a DMSO vehicle control (negative) and a 10 µg/mL cycloheximide control (positive)[6],[5].

  • OPP Pulse: At 47.5 hpi, add 20 µM OPP directly to the culture media. Incubate for exactly 30 minutes at 37°C.

    • Causality: A short 30-minute pulse ensures that only actively translating ribosomes are labeled, providing a real-time snapshot of protein synthesis rather than bulk protein accumulation.

  • Fixation and Permeabilization: Wash the cells rapidly with PBS to halt OPP uptake. Fix with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.

  • Fluorophore Attachment: Perform CuAAC click chemistry by adding a cocktail containing 2 µM Alexa Fluor 555-Azide, 1 mM CuSO₄, 2 mM THPTA, and 10 mM sodium ascorbate. Incubate for 30 minutes in the dark.

  • Imaging: Counterstain DNA with Hoechst 33342. Acquire images using an automated confocal microscope. Quantify the mean OPP-A555 fluorescence intensity strictly within the parasite boundaries versus the host cell cytoplasm.

Quantitative Data Summary

The table below summarizes the comparative utility of these labeling techniques and contextualizes the quantitative data observed for MMV006820 in recent literature.

Labeling StrategyPrimary ApplicationMechanism of LabelingMMV006820 Quantitative OutputSelf-Validation Control
O-Propargyl Puromycin (OPP) Assay Translation Inhibition ProfilingRibosomal A-site incorporation + Fluorophore click~30% reduction in P. berghei liver-stage translation at 10 µM[6],[5],[4]10 µg/mL Cycloheximide (Complete signal loss)
Photoaffinity Labeling (PAL) Direct Target Deconvolution (Chemoproteomics)Covalent diazirine crosslinking + Biotin clickSpecific enrichment of target proteins (MS/MS spectral counts)10x Unlabeled MMV006820 (Signal reduction >80%)

References

  • McLellan JL, Sausman W, Reers AB, Bunnik EM, Hanson KK. Single-cell quantitative bioimaging of P. berghei liver stage translation. mSphere. 2023;8(6):e00544-23. URL:[Link]

  • Van Voorhis WC, Adams JH, Adelfio R, et al. Dimension reduction of Malaria Box data allows efficient compound prioritization. F1000Research. 2016;5:2719. URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1915905, 3-Butyl-8-methoxy-2-methylquinolin-4-ol. PubChem. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HepG2 Cytotoxicity with 3-butyl-8-methoxy-2-methyl-4-quinolinol

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing host-cell toxicity bottlenecks during drug screening.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing host-cell toxicity bottlenecks during drug screening. When working with1 (also known in screening libraries as MMV006820 or GNF-Pf-2985)[1], balancing anti-parasitic efficacy with HepG2 (human hepatoma) viability is a precise biochemical balancing act.

This guide provides field-proven troubleshooting steps, mechanistic insights, and a self-validating protocol to optimize your therapeutic window and eliminate confounding cytotoxicity data.

Part 1: Mechanistic FAQs (The "Why")

Q: Why does 3-butyl-8-methoxy-2-methyl-4-quinolinol cause HepG2 cell death during my liver-stage assays? A: The cytotoxicity of this compound is rooted in its privileged quinolinol scaffold. While highly effective at targeting Plasmodium translation and metabolism, lipophilic quinolinols often exhibit pleiotropic off-target effects in mammalian cells. Specifically, MMV006820 has been shown to cause a ~30% reduction in host cell translation at higher micromolar concentrations[2]. Furthermore, related quinoline derivatives induce cytotoxicity via3, leading to G1/G2 cell cycle arrest[3], and by generating reactive oxygen species (ROS) that 4[4].

Q: Is the cytotoxicity synergistic with my vehicle? A: Yes. HepG2 cells are highly sensitive to solvent stress. If your compound stocks require high volumes of DMSO to remain in solution, the solvent will synergize with the compound's translation-suppressive effects. Hepatotoxicity assays dictate that 5 (preferably 0.1%) to maintain baseline viability[5].

G Compound 3-butyl-8-methoxy-2-methyl-4-quinolinol (MMV006820) ROS Oxidative Stress & Antioxidant Depletion Compound->ROS Kinase Off-target Kinase Inhibition Compound->Kinase Translation Host Translation Suppression Compound->Translation Apoptosis HepG2 Cytotoxicity (Apoptosis / Arrest) ROS->Apoptosis Kinase->Apoptosis Translation->Apoptosis Antioxidant Media Supplementation (ROS Scavengers) Antioxidant->ROS Viability Maintained HepG2 Viability (Valid Assay Window) Antioxidant->Viability Dose Dose Optimization (Keep < 5 µM) Dose->Kinase Dose->Translation Dose->Viability DMSO Vehicle Control (DMSO ≤ 0.1%) DMSO->Apoptosis DMSO->Viability

Mechanisms of MMV006820-induced HepG2 cytotoxicity and targeted experimental mitigations.

Part 2: Experimental Troubleshooting (Q&A)

Issue 1: High baseline cell death in both treated and negative control wells.

  • Root Cause: Suboptimal cell seeding density exacerbates compound and vehicle toxicity. HepG2 cells are highly sensitive to contact inhibition and metabolic stress; seeding too sparsely increases per-cell drug exposure.

  • Solution: Ensure cells are seeded to reach 5[5].

Issue 2: Dose-dependent toxicity is masking my anti-parasitic efficacy.

  • Root Cause: The therapeutic window (selectivity index) is being exceeded.

  • Solution: Restrict the assay dose range. Conduct a preliminary viability assay to establish the exact CC50 in your specific HepG2 sub-line. Keep screening doses ≤ 5 µM to avoid the threshold where host translation suppression begins[2].

Issue 3: Inconsistent replicate data at higher concentrations.

  • Root Cause: The compound is precipitating out of the aqueous media, causing localized spikes in cytotoxicity.

  • Solution: Utilize a two-step dilution method (detailed in the protocol below) to ensure the lipophilic 3-butyl and 8-methoxy groups remain fully solvated without exceeding DMSO limits.

Part 3: Data Presentation

Table 1: Quantitative Guidelines for MMV006820 in HepG2 Assays

MMV006820 ConcentrationExpected HepG2 Translation/ViabilityCytotoxicity RiskRecommended Action
≤ 1 µM > 95% ViabilityLowIdeal range for liver-stage malaria screening.
1 µM – 5 µM ~80% - 90% ViabilityModerateUse strict DMSO controls (≤ 0.1%).
5 µM – 10 µM ~70% Viability (Translation reduced by ~30%)HighLimit exposure time to < 24h. Monitor morphology.
> 10 µM < 50% ViabilitySevereAvoid. Off-target kinase inhibition dominates.
Part 4: Self-Validating Protocol for HepG2 Cytotoxicity Screening

To trust your data, your protocol must be a self-validating system. This means incorporating built-in controls that confirm the assay worked independently of the experimental variable.

Materials Required:

  • HepG2 Cells (cultured in DMEM + 10% FBS)

  • 3-butyl-8-methoxy-2-methyl-4-quinolinol (MMV006820)

  • Positive Control: Doxorubicin (10 µM) or Cycloheximide (10 µg/mL)

  • Viability Reagent: MTT or OPP-A555 (for translation imaging)

Step-by-Step Methodology:

  • Cell Seeding & Attachment:

    • Trypsinize HepG2 cells and neutralize with complete growth medium. Pipette thoroughly to reduce clumping[5].

    • Seed cells into a 96-well plate at a density of 1.0 - 1.5 × 10⁴ cells/well in 100 µL of media.

    • Causality Check: Incubate for 18-24 hours at 37°C / 5% CO₂ to ensure cells attach and reach the critical 70-80% confluence threshold[5]. This prevents artificially inflated cytotoxicity due to sparse seeding.

  • Two-Step Compound Preparation:

    • Prepare a 250x master stock of MMV006820 in 100% DMSO (e.g., 1.25 mM for a 5 µM final concentration).

    • Intermediate Dilution: Dilute the 250x stock 1:50 into pre-warmed Compound Dilution Buffer or culture media to create a 5x working solution (DMSO is now 2%).

    • Causality Check: This intermediate step prevents the lipophilic compound from crashing out of solution, which causes inconsistent localized cell death.

  • Compound Exposure (Self-Validating Setup):

    • Add 25 µL of the 5x working solution to the 100 µL of media already in the well.

    • Final Assay Conditions: 1x Compound, 0.4% Final DMSO.

    • Validation Controls Required per Plate:

      • Vehicle Control: 0.4% DMSO in media (Establishes 100% baseline viability).

      • Positive Control: Cycloheximide (Confirms assay sensitivity to translation arrest)[2].

      • Cell-Free Blank: Media + Compound (Subtracts background absorbance/fluorescence).

  • Incubation & Readout:

    • Incubate for 48 hours maximum. Prolonged exposure beyond 48 hours with quinolinols often triggers secondary apoptotic cascades[3].

    • Perform MTT viability readout or OPP-A555 translation quantification as per standard manufacturer guidelines.

References
  • PubChem / NIH - 3-Butyl-8-methoxy-2-methylquinolin-4-ol | C15H19NO2 | CID 1915905
  • NIH PMC - Single-cell quantitative bioimaging of P.
  • Sigma Aldrich - Hep
  • Creative Biolabs - HepG2-based Cytotoxicity Assay Service
  • NIH PMC - Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of 3-Butyl-8-methoxy-2-methyl-4-quinolinol as a Novel Antimalarial Hit

This guide provides a comprehensive framework for the validation of 3-butyl-8-methoxy-2-methyl-4-quinolinol, a promising compound from the 4-quinolinol class, as a novel antimalarial therapeutic lead. We will objectively...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of 3-butyl-8-methoxy-2-methyl-4-quinolinol, a promising compound from the 4-quinolinol class, as a novel antimalarial therapeutic lead. We will objectively compare its projected performance profile with that of established antimalarials, supported by established experimental data for analogous compounds, and provide detailed protocols for its rigorous evaluation.

While specific experimental data for 3-butyl-8-methoxy-2-methyl-4-quinolinol is not yet broadly published, its structural class, the 4-quinolones and their close relatives the 4-aminoquinolines, is well-documented in antimalarial research.[1][2] This guide will leverage data from potent analogs to build a predictive validation model and outline the necessary steps to confirm its potential. The core principle of this class of compounds lies in their ability to interfere with the parasite's detoxification of heme, a critical survival mechanism.[3][4][5]

Comparative Analysis: Performance Against Gold Standards

The validation of any new antimalarial hit requires benchmarking against current and historical therapies. The primary comparators are Chloroquine (CQ), a historically significant 4-aminoquinoline now hampered by widespread resistance, and Artemisinin, the cornerstone of modern Artemisinin-based Combination Therapies (ACTs).[6][7]

Mechanism of Action: A Focus on Heme Detoxification

Plasmodium falciparum, during its intraerythrocytic stage, digests host hemoglobin as a source of amino acids.[3] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[8][9]

4-aminoquinoline drugs, like Chloroquine, are weak bases that accumulate in the parasite's acidic food vacuole.[4] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[5][10] The resulting buildup of free heme leads to oxidative stress and parasite death.[3][8] It is highly probable that 3-butyl-8-methoxy-2-methyl-4-quinolinol shares this mechanism of action. The structural features—a quinoline core and lipophilic side chains—are consistent with compounds that target heme polymerization.[1][9][10]

cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin AminoAcids Amino Acids (Parasite Nutrition) Hemoglobin->AminoAcids Heme Toxic Free Heme Hemoglobin->Heme Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization Death Parasite Death via Oxidative Stress Heme->Death Compound 4-Quinolinol (e.g., 3-butyl-8-methoxy-2-methyl-4-quinolinol) Compound->Hemozoin Inhibition

Figure 1: Proposed mechanism of action for 4-quinolinol antimalarials.

In Vitro Efficacy: Potency Against Resistant Strains

A critical hurdle for any new antimalarial is its efficacy against drug-resistant parasite strains. The development of novel 4-aminoquinoline analogs has specifically aimed to overcome the resistance mechanisms that render Chloroquine ineffective.[11][12] This resistance is often linked to mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, which reduces drug accumulation in the food vacuole.[3]

The table below presents typical half-maximal inhibitory concentration (IC50) values for potent 4-aminoquinoline analogs compared to standard drugs, demonstrating their potential to overcome CQ resistance.

Table 1: Comparative In Vitro Antimalarial Activity (IC50, nM)

Compound/Drug P. falciparum (CQ-Sensitive) P. falciparum (CQ-Resistant) Reference(s)
3D7 / D6 Strains K1 / W2 Strains
Chloroquine 8 - 11 nM 87 - 500+ nM [11][13][14]
Artemisinin ~1 - 10 nM ~1 - 5 nM [13]
Potent 4-Aminoquinoline Analogs < 10 nM 7.5 - 20 nM [11][13][14]

| 3-butyl-8-methoxy-2-methyl-4-quinolinol | To Be Determined | To Be Determined | |

The low resistance indices (RI = IC50 resistant / IC50 sensitive) observed for new analogs suggest a low potential for cross-resistance with Chloroquine.[14] The validation of 3-butyl-8-methoxy-2-methyl-4-quinolinol must demonstrate a similar low-nanomolar potency against a panel of both CQ-sensitive and CQ-resistant strains.

In Vivo Efficacy: The Murine Model Standard

The gold standard for preliminary in vivo efficacy testing is the Peters' 4-day suppressive test, typically using Plasmodium berghei or P. yoelii in a murine model.[15][16] This test evaluates a compound's ability to suppress parasitemia over four consecutive days of treatment following infection.[17]

Table 2: Comparative In Vivo Antimalarial Activity

Compound/Drug Dose (mg/kg/day, oral) Day 4 Parasite Suppression (%) Reference(s)
Chloroquine 10 - 25 mg/kg 95 - 100% [15][18]
Novel 4-Aminoquinoline Analogs 100 mg/kg > 90%, with some achieving 100% [11][19]

| 3-butyl-8-methoxy-2-methyl-4-quinolinol | To Be Determined | To Be Determined | |

Successful analogs demonstrate significant, often complete, suppression of parasite growth at reasonable oral doses.[19] This is a critical validation gate, proving that the compound's in vitro potency translates to a therapeutic effect in a whole-organism model.

Cytotoxicity and Selectivity

A viable drug candidate must be selectively toxic to the parasite with minimal effect on host cells. Cytotoxicity is assessed against mammalian cell lines (e.g., VERO, HepG2), yielding a half-maximal cytotoxic concentration (CC50). The Selectivity Index (SI = CC50 / IC50 against parasite) is a key metric; a higher SI indicates greater selectivity.

Table 3: Comparative Cytotoxicity and Selectivity Index

Compound/Drug Cytotoxicity (CC50, VERO/HepG2) Selectivity Index (SI) vs. Resistant Strain Reference(s)
Potent 4-Aminoquinoline Analogs > 10,000 nM > 500 [11][13]

| 3-butyl-8-methoxy-2-methyl-4-quinolinol | To Be Determined | To Be Determined | |

Promising hits exhibit high CC50 values, indicating low toxicity to mammalian cells, and consequently, a high selectivity index.[11][13]

Experimental Protocols for Validation

The following sections provide detailed methodologies for the key experiments required to validate 3-butyl-8-methoxy-2-methyl-4-quinolinol.

cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment cluster_tox Toxicity & Selectivity A Parasite Culture (P. falciparum strains) B SYBR Green I Assay (Drug Titration) A->B C Calculate IC50 Values B->C J Lead Candidate C->J D Infect Mice (P. berghei) E 4-Day Suppressive Test (Drug Administration) D->E F Measure Parasitemia E->F F->J G Mammalian Cell Culture (e.g., VERO) H Cytotoxicity Assay (e.g., MTT) G->H I Calculate CC50 & SI H->I I->J

Figure 2: Experimental workflow for antimalarial hit validation.

Protocol 1: In Vitro SYBR Green I-Based Fluorescence Assay

This assay is a widely used, robust, and non-radioactive method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[20][21] It relies on the fluorescent dye SYBR Green I, which intercalates with parasite DNA.[22] Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to parasite proliferation.[21]

Materials:

  • P. falciparum culture (e.g., 3D7 and K1 strains) at ~0.5% parasitemia and 2% hematocrit.

  • Complete RPMI 1640 medium.

  • 96-well black, clear-bottom microplates.

  • Test compound (3-butyl-8-methoxy-2-methyl-4-quinolinol) and control drugs (Chloroquine, Artemisinin).

  • Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • SYBR Green I dye (10,000x stock in DMSO).

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

Methodology:

  • Drug Preparation: Prepare a 2-fold serial dilution of the test compound and control drugs in complete medium directly in the 96-well plate. Include drug-free wells (negative control) and wells with uninfected red blood cells (background control).

  • Parasite Addition: Add 180 µL of the synchronized parasite culture (ring stage) to each well.

  • Incubation: Incubate the plate for 72 hours in a humidified, modular incubation chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2. A 72-hour incubation allows for one full cycle of parasite replication and is suitable for testing slower-acting drugs.[21][23]

  • Lysis and Staining:

    • Prepare a fresh lysis buffer containing SYBR Green I at a 1:5000 final dilution (e.g., 2 µL of 10,000x stock per 10 mL of buffer).

    • Freeze the plate at -80°C for at least 2 hours to facilitate erythrocyte lysis.

    • Thaw the plate at room temperature. Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Read the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (uninfected RBCs) from all readings.

    • Normalize the data to the drug-free control wells (100% growth).

    • Plot the percentage of growth inhibition versus the log of the drug concentration.

    • Calculate the IC50 value using a non-linear regression dose-response analysis.[24]

Protocol 2: In Vivo Peters' 4-Day Suppressive Test

This is the standard primary in vivo screening method to evaluate the efficacy of a potential antimalarial drug.[15][16]

Materials:

  • Swiss albino mice (e.g., BALB/c, 20-25g).

  • Chloroquine-sensitive parasite strain (e.g., Plasmodium berghei NK65).

  • Donor mouse with 20-30% parasitemia.

  • Alsever's solution or PBS.

  • Test compound and Chloroquine (positive control).

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol).

  • Giemsa stain.

  • Microscope.

Methodology:

  • Parasite Inoculation:

    • Collect infected blood from a donor mouse and dilute it in an appropriate buffer to achieve a concentration of 1 x 10^7 parasitized red blood cells (pRBCs) per mL.

    • Inject each experimental mouse intraperitoneally (IP) with 0.2 mL of the infected blood suspension (containing 2 x 10^6 pRBCs).

  • Grouping and Treatment:

    • Randomly divide the mice into groups (n=5 per group).

    • Group 1 (Negative Control): Administer the vehicle orally once daily for four consecutive days (D0, D1, D2, D3).

    • Group 2 (Positive Control): Administer Chloroquine (e.g., 10 mg/kg) orally once daily for four days.

    • Test Groups: Administer the test compound at various doses (e.g., 25, 50, 100 mg/kg) orally once daily for four days.

    • Treatment should begin approximately 2-4 hours post-infection (D0).[15]

  • Parasitemia Determination:

    • On Day 4 (D4), prepare thin blood smears from the tail vein of each mouse.

    • Fix the smears with methanol and stain with 10% Giemsa for 15-20 minutes.

    • Examine the smears under a microscope to determine the percentage of parasitemia by counting the number of pRBCs out of at least 1000 total RBCs.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of suppression using the formula: % Suppression = [(A - B) / A] * 100 Where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.

    • Monitor mice daily for survival up to 30 days.

Conclusion and Future Directions

The 4-quinolinol scaffold remains a highly viable starting point for the development of new antimalarial agents, particularly those active against resistant parasite strains.[11][14] 3-butyl-8-methoxy-2-methyl-4-quinolinol possesses the key structural motifs associated with the inhibition of heme polymerization, a clinically validated antimalarial target.[3][5]

The successful validation of this compound hinges on demonstrating potent, low-nanomolar activity against a panel of clinically relevant CQ-resistant P. falciparum strains, translating this efficacy into a robust suppression of parasitemia in the murine model, and confirming a high selectivity index. If these criteria are met, further preclinical development, including pharmacokinetic profiling, advanced toxicity studies, and testing in more complex resistance models, will be warranted.

References

  • Title: 4-aminoquinolines as Antimalarial Drugs Source: Trinity Student Scientific Review URL
  • Title: Recent updates in the discovery and development of novel antimalarial drug candidates Source: Royal Society of Chemistry URL
  • Title: Comparison of SYBR green I and lactate dehydrogenase antimalarial in vitro assay in Plasmodium falciparum field isolates Source: PubMed URL
  • Title: Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite Source: ACS Omega URL
  • Title: Recent Progress in the Development of New Antimalarial Drugs with Novel Targets Source: Karger Publishers URL
  • Title: Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice Source: PMC URL
  • Title: Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains Source: RSC Advances URL
  • Title: Discovery and Development of Antimalarial Drug Resistance Reversal Agents Source: IntechOpen URL
  • Title: New approaches in antimalarial drug discovery and development: a review Source: SciELO URL
  • Title: Synthesis and antimalarial activity of side chain modified 4-aminoquinoline derivatives Source: PubMed URL
  • Title: Drug Discovery and Development - Malaria Source: NCBI Bookshelf URL
  • Title: A Protocol for Antimalarial Efficacy Screening In Vitro and In Vivo Source: e-protocols URL
  • Title: Synthesis and Antimalarial Activities of Cyclen 4-Aminoquinoline Analogs Source: Antimicrobial Agents and Chemotherapy URL
  • Title: Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing Source: Antimicrobial Agents and Chemotherapy URL
  • Title: In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives Source: PMC URL
  • Title: Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites Source: PLOS One URL
  • Title: Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum Source: PLOS One URL
  • Title: Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives Source: Journal of Medicinal Chemistry URL
  • Title: Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening Source: PMC URL
  • Title: Quinoline antimalarials: mechanisms of action and resistance Source: PubMed URL
  • Title: Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review Source: Frontiers URL
  • Title: Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment Source: JSciMed Central URL
  • Title: 4-Aminoquinoline – Knowledge and References Source: Taylor & Francis URL
  • Title: In vivo chemosuppressive activities of combinations of four Nigerian ethnomedicinal antimalarial ferns Source: Journal of Medicinal Plants for Economic Development URL
  • Title: Peters, W. (1975) The Four-Day Suppressive in Vivo Antimalarial Test. Annals of Tropical Medicine and Parasitology, 69, 155-171.
  • Title: Antimalarials. 10. Substituted 3-halo- and 3-methoxy-2-aryl-4-quinoline(di-n-butylaminomethyl)
  • Title: Antimalarials - Their Differences And Effectiveness Source: University of Zurich URL
  • Title: Antimalarial medication - Wikipedia Source: Wikipedia URL
  • Title: Comparison of anti-malarial drug efficacy in the treatment of uncomplicated malaria in African children and adults using network meta-analysis Source: PMC URL
  • Title: Evaluation of the Effectiveness of Different Antimalarial Medications for the Treatment of Malaria Source: Hilaris Publisher URL
  • Title: Choosing a Drug to Prevent Malaria Source: CDC URL
  • Title: In vitro and in vivo characterization of novel 8-methoxy derivatives of chlortetracycline Source: PubMed URL
  • Title: Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)
  • Title: Antimalarial suppressive test of methanolic crude extract of C.
  • Title: Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein Source: eScholarship URL

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Comparative

3-butyl-8-methoxy-2-methyl-4-quinolinol vs DDD107498 in liver stage translation inhibition

Title: Comparative Analysis of Liver Stage Translation Inhibition: DDD107498 vs. 3-butyl-8-methoxy-2-methyl-4-quinolinol Executive Summary The obligate liver stage of Plasmodium infection represents a critical interventi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Liver Stage Translation Inhibition: DDD107498 vs. 3-butyl-8-methoxy-2-methyl-4-quinolinol

Executive Summary

The obligate liver stage of Plasmodium infection represents a critical intervention point for malaria chemoprotection. By targeting parasite-specific protein synthesis during this clinically silent phase, researchers can prevent the formation and release of hepatic merozoites, thereby halting the progression to symptomatic blood-stage malaria[1][2].

This guide provides an objective, data-driven comparison of two compounds: DDD107498 (Cabamiquine/M5717), a highly validated clinical candidate, and 3-butyl-8-methoxy-2-methyl-4-quinolinol (also known as MMV006820 or GNF-Pf-2985), a hit from the MMV Malaria Box[3][4]. While both compounds exhibit antiplasmodial activity, their mechanistic impact on liver-stage translational machinery diverges significantly, highlighting the necessity of high-resolution, single-cell bioimaging to validate true molecular targets.

Mechanistic Overview & Causality

DDD107498: Direct eEF2 Inhibition with Paradoxical Efficacy

DDD107498 is a potent, multi-stage antimalarial that directly binds to Plasmodium eukaryotic elongation factor 2 (eEF2)[1]. eEF2 is responsible for the GTP-dependent translocation of the ribosome along mRNA. By binding to the ribosome-eEF2 complex, DDD107498 causes ribosome stalling and direct translation arrest[1].

Crucially, recent single-cell quantitative bioimaging studies have revealed a paradoxical relationship between translation inhibition and antiplasmodial efficacy. While DDD107498 is a highly efficacious antiplasmodial agent (preventing parasite maturation), it is actually a sub-maximal translation inhibitor compared to pan-eukaryotic agents like anisomycin[5][6]. Even at 5x and 10x EC50 concentrations, it exerts the strongest antimalarial effects despite causing less absolute translational shutdown during the treatment window[5][6]. This causality suggests that specific stalling of the eEF2-ribosome complex triggers a rapid, irreversible parasite death pathway that does not require 100% translational blockade.

3-butyl-8-methoxy-2-methyl-4-quinolinol (MMV006820): Phenotypic Mimicry

3-butyl-8-methoxy-2-methyl-4-quinolinol was identified via phenotypic screens and demonstrated similarities to DDD107498 in standard 48-hour luciferase survival assays[4]. However, phenotypic similarity does not guarantee mechanistic equivalence. When evaluated specifically for direct translation inhibition, acute pre-treatment with MMV006820 caused only a weak (~30%) reduction in Plasmodium berghei liver stage translation[4][7]. This indicates that its primary mechanism of action is likely independent of the core translational machinery, and the observed antiplasmodial effect is either an indirect consequence of targeting a different pathway or a downstream secondary effect.

Mechanism DDD DDD107498 (Cabamiquine) eEF2 Plasmodium eEF2 DDD->eEF2 Binds & Inhibits MMV 3-butyl-8-methoxy-2- methyl-4-quinolinol Unknown Unknown/Indirect Target MMV->Unknown Primary Binding Trans Direct Translation Arrest (Ribosome Stalling) eEF2->Trans Primary Mechanism WeakTrans Weak Translation Reduction (~30% via Indirect Stress) Unknown->WeakTrans Secondary Effect

Mechanistic divergence between DDD107498 and MMV006820 in Plasmodium translation.

Experimental Methodology: OPP-Based Nascent Proteome Labeling

To objectively separate direct translation inhibitors from indirect phenotypic mimics, researchers utilize the o-propargyl-puromycin (OPP) incorporation assay[4]. This protocol represents a self-validating system: OPP (an alkyne analog of puromycin) incorporates into actively synthesizing polypeptide chains. Because the host cell (HepG2) and the parasite (Exoerythrocytic Form, EEF) occupy distinct spatial domains, confocal microscopy allows for the simultaneous, yet segregated, quantification of both host and parasite translation[7][8].

Step-by-Step Protocol
  • Host Infection: Seed HepG2 hepatoma cells in imaging microplates and infect with P. berghei sporozoites. Allow infection to establish (e.g., 24–48 hours post-infection to reach early/late schizogony).

  • Acute Compound Treatment: Treat the infected monolayers with the test compounds (DDD107498 at 20–100 nM; MMV006820 at 1–10 µM). Include a DMSO vehicle control (0% inhibition baseline) and Cycloheximide (pan-eukaryotic positive control for 100% inhibition)[4][8].

  • OPP Pulse Labeling: During the final 30 minutes of the compound treatment window, spike the culture medium with 20 µM OPP[4].

  • Fixation & Click Chemistry: Wash and fix the cells using 4% paraformaldehyde. Permeabilize the membranes, then execute a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction using an azide-conjugated fluorophore (e.g., Alexa Fluor 555) to covalently label the incorporated OPP[7].

  • Confocal Imaging & Quantification: Acquire Z-stack images using automated confocal microscopy. Use DNA stains (Hoechst) and parasite-specific markers (e.g., BiP) to computationally mask the parasite area. Calculate the Mean Fluorescence Intensity (MFI) of the OPP-A555 signal specifically within the parasite boundaries[4][7].

Workflow Step1 1. Infection P. berghei in HepG2 Step2 2. Treatment Compound vs DMSO Step1->Step2 Step3 3. OPP Pulse 30 min Labeling Step2->Step3 Step4 4. CuAAC Click Alexa Fluor 555 Step3->Step4 Step5 5. Imaging Confocal MFI Quant Step4->Step5

Step-by-step OPP-based nascent proteome labeling workflow for translation quantification.

Comparative Data Summary

The quantitative divergence between these two compounds becomes starkly evident when comparing their translation inhibition profiles against their overall antiplasmodial efficacies.

CompoundPrimary Molecular TargetLiver Stage Translation Inhibition EC50Max Translation Reduction (OPP Assay)Antiplasmodial Efficacy (Liver Stage)
DDD107498 Plasmodium eEF2[1]11.3 - 13.4 nM[5][7]~90% (Direct Inhibition)[4][9]Extremely High (EC50 ~1 nM)[1][7]
3-butyl-8-methoxy-2-methyl-4-quinolinol Unknown (Phenotypic Hit)[4]N/A (Does not reach 50%)~30% (Indirect/Weak Effect)[4][7]Moderate (Malaria Box Hit)[4]

Data Interpretation: The data clearly demonstrates that translation inhibition efficacy does not strictly dictate antiplasmodial efficacy[5][6]. While DDD107498 fails to achieve the 100% translation blockade seen with toxic pan-eukaryotic inhibitors, its specific stalling of eEF2 is lethal to the parasite at low nanomolar concentrations[1][5]. Conversely, 3-butyl-8-methoxy-2-methyl-4-quinolinol, despite showing phenotypic similarities in basic survival assays, only reduces translation by ~30%, proving it is not a direct translation inhibitor and must exert its primary antimalarial effects through an alternative, currently uncharacterized pathway[4][7].

References

  • A novel multiple-stage antimalarial agent that inhibits protein synthesis. NIH. Available at:[Link]

  • Translation inhibition efficacy does not determine the Plasmodium berghei liver stage antiplasmodial efficacy of protein synthesis inhibitors. NIH. Available at:[Link]

  • 3-Butyl-8-methoxy-2-methylquinolin-4-ol | C15H19NO2 | CID 1915905. PubChem. Available at:[Link]

  • Single-cell quantitative bioimaging of P. berghei liver stage translation. NIH. Available at:[Link]

  • Single-cell quantitative bioimaging of P. berghei liver stage translation. ResearchGate. Available at:[Link]

  • A high content imaging assay for identification of specific inhibitors of native Plasmodium liver stage protein synthesis. ASM Journals. Available at:[Link]

  • Current therapies and future possibilities for drug development against liver-stage malaria. JCI. Available at:[Link]

Sources

Validation

A Comparative Analysis of the Novel Antimalarial Candidate Cipargamin (KAF156) Against Standard-of-Care Therapeutics

A Technical Guide for Researchers and Drug Development Professionals Introduction The landscape of malaria treatment is in a constant state of evolution, driven by the persistent emergence of drug-resistant Plasmodium fa...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of malaria treatment is in a constant state of evolution, driven by the persistent emergence of drug-resistant Plasmodium falciparum strains. This has rendered many once-potent therapies obsolete and underscores the critical need for novel antimalarial agents with unique mechanisms of action. This guide provides a detailed comparative analysis of a promising clinical candidate, cipargamin (KAF156), benchmarked against established standard-of-care antimalarial drugs: chloroquine, artemisinin, mefloquine, and the combination of atovaquone-proguanil.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the comparative efficacy, mechanisms of action, and resistance profiles of these compounds. The experimental protocols that form the basis of such comparisons are also detailed to provide a framework for robust preclinical and clinical evaluation.

Compound Profiles: Mechanism of Action

A fundamental differentiator between antimalarial agents lies in their molecular mechanism of action. Understanding these pathways is crucial for predicting efficacy, anticipating resistance mechanisms, and designing effective combination therapies.

Cipargamin (KAF156): A Novel Imidazolopiperazine

Cipargamin represents a new class of antimalarial compounds known as imidazolopiperazines.[1] Its primary mode of action is the inhibition of the Plasmodium falciparum cyclic amine resistance locus (PfCARL) gene product, a protein of previously unknown function.[2] While the precise downstream effects are still under investigation, this novel target disrupts essential parasite processes, leading to rapid parasite clearance.[2][3]

Standard Antimalarial Drugs: Established Mechanisms
  • Chloroquine: This 4-aminoquinoline was a cornerstone of malaria treatment for decades. It is believed to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole. Chloroquine prevents the polymerization of heme into hemozoin, leading to a buildup of toxic heme and parasite death.

  • Artemisinin and its Derivatives: The discovery of artemisinin was a landmark in malaria therapy. Its endoperoxide bridge is critical to its function. Activated by heme iron within the parasite, artemisinin generates a cascade of reactive oxygen species (ROS) that damage parasite proteins and other essential biomolecules, leading to rapid parasite killing.

  • Mefloquine: A quinoline methanol, the exact mechanism of mefloquine is not fully elucidated. It is thought to form toxic complexes with heme that damage the parasite's food vacuole membranes.

  • Atovaquone-Proguanil: This is a fixed-dose combination therapy with two distinct mechanisms of action. Atovaquone is a selective inhibitor of the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex. This disrupts pyrimidine biosynthesis. Proguanil is a prodrug that is metabolized to cycloguanil, a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for folate synthesis and, consequently, DNA synthesis.

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the in vitro potency of an antimalarial compound. The following table summarizes the reported IC50 values for cipargamin and standard antimalarials against the drug-sensitive 3D7 and drug-resistant Dd2 strains of P. falciparum.

DrugP. falciparum 3D7 IC50 (nM)P. falciparum Dd2 (multi-drug resistant) IC50 (nM)
Cipargamin (KAF156) 6 - 17.4[4]6 - 17.4[4]
Chloroquine ~6.5[5]>100[6]
Artesunate (Artemisinin derivative) ~2.4[7]Data varies, but generally remains potent
Mefloquine ~18.4[8]Data varies depending on resistance profile
Atovaquone ~1High-level resistance can develop
Cycloguanil (active metabolite of Proguanil) Data variesHigh-level resistance is common

Note: IC50 values can vary between studies depending on the specific assay conditions. The data presented here are representative values from the cited literature.

Comparative In Vivo Efficacy and Clinical Performance

In vivo studies in animal models and human clinical trials are essential to evaluate a drug's efficacy, safety, and pharmacokinetic profile in a whole organism.

Cipargamin (KAF156): Rapid Parasite Clearance

Clinical trials have demonstrated that cipargamin exhibits rapid parasite clearance, a highly desirable characteristic for an antimalarial drug. In a phase II study, patients with uncomplicated P. falciparum or P. vivax malaria treated with KAF156 showed rapid parasite elimination.[2] For P. falciparum, the median parasite clearance time was 45 hours, and for P. vivax, it was 24 hours.[3] Notably, the treatment was effective even against artemisinin-resistant strains.[3] A single 800 mg dose resulted in a cure rate of 67% at day 28 in patients with falciparum malaria.[2]

Standard Antimalarial Drugs: A Spectrum of Performance
  • Artemisinin-based Combination Therapies (ACTs): ACTs are the current first-line treatment for uncomplicated falciparum malaria. They are known for their rapid parasite clearance, with a median parasite clearance time of 24 to 44 hours.[9] However, the emergence of artemisinin resistance, characterized by delayed parasite clearance, is a growing concern.

  • Chloroquine: While historically effective, widespread resistance has severely limited its use for P. falciparum malaria in most parts of the world.

  • Mefloquine: Mefloquine has a longer half-life and slower parasite clearance compared to artemisinins. Its use has been associated with neuropsychiatric side effects.

  • Atovaquone-Proguanil: This combination is effective for both treatment and prophylaxis. However, resistance to atovaquone can emerge rapidly when used as a monotherapy.

Resistance Profiles

The long-term utility of any antimalarial drug is contingent on its resilience to the development of parasite resistance.

  • Cipargamin (KAF156): Resistance to KAF156 has been associated with mutations in the P. falciparum cyclic amine resistance locus (PfCARL) gene.[2] Further monitoring in clinical settings is necessary to understand the clinical relevance and frequency of these mutations.[9]

  • Standard Antimalarials:

    • Chloroquine: Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.

    • Artemisinin: Resistance is associated with mutations in the Kelch13 (K13) propeller domain.

    • Mefloquine: Resistance is linked to increased copy number of the P. falciparum multidrug resistance gene 1 (Pfmdr1).

    • Atovaquone: Resistance arises from point mutations in the cytochrome b gene.

    • Proguanil (Cycloguanil): Resistance is due to mutations in the dihydrofolate reductase (DHFR) gene.

Experimental Methodologies

To ensure the reproducibility and validity of comparative drug efficacy studies, standardized experimental protocols are paramount.

In Vitro Susceptibility Testing: SYBR Green I-Based Fluorescence Assay

This high-throughput assay is a widely used method for determining the IC50 of antimalarial compounds.[10][11]

Principle: The SYBR Green I dye intercalates with double-stranded DNA. The resulting fluorescence is directly proportional to the amount of parasitic DNA, providing a quantitative measure of parasite growth.

Workflow Diagram:

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_assay Assay and Readout cluster_analysis Data Analysis prep1 Serially dilute test compounds in 96-well plates prep2 Add synchronized ring-stage P. falciparum culture prep1->prep2 inc1 Incubate plates for 72 hours (37°C, 5% CO2, 5% O2, 90% N2) prep2->inc1 assay1 Add SYBR Green I lysis buffer inc1->assay1 assay2 Incubate in the dark for 1 hour assay1->assay2 assay3 Read fluorescence (Ex: 485nm, Em: 530nm) assay2->assay3 analysis1 Calculate percent inhibition vs. drug-free control assay3->analysis1 analysis2 Plot dose-response curve and determine IC50 analysis1->analysis2

Caption: Workflow for the SYBR Green I-based in vitro antimalarial drug susceptibility assay.

Detailed Protocol:

  • Compound Dilution: Prepare serial dilutions of the test compounds and reference drugs (e.g., chloroquine, artesunate) in a 96-well microtiter plate. Include drug-free wells as a positive control for parasite growth and wells with uninfected red blood cells as a negative control.

  • Parasite Culture Addition: Add synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain) to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

  • Lysis and Staining: Add lysis buffer containing SYBR Green I dye to each well.

  • Fluorescence Measurement: After a one-hour incubation in the dark at room temperature, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control wells. Plot the inhibition percentage against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

In Vivo Efficacy Testing: 4-Day Suppressive Test (Peter's Test)

This standard in vivo assay in a murine model provides an initial assessment of a compound's efficacy in a whole organism.[12][13]

Principle: The test evaluates the ability of a compound to suppress the proliferation of rodent malaria parasites (Plasmodium berghei) in mice.

Workflow Diagram:

G cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring cluster_evaluation Evaluation inf1 Infect mice with P. berghei treat1 Administer test compound/control daily for 4 days inf1->treat1 mon1 Prepare Giemsa-stained blood smears on Day 4 treat1->mon1 mon2 Determine parasitemia by microscopy eval1 Calculate percent suppression of parasitemia mon2->eval1

Caption: Workflow for the 4-day suppressive in vivo antimalarial efficacy test in mice.

Detailed Protocol:

  • Animal Model and Infection: Use a suitable mouse strain (e.g., BALB/c or NMRI). Inoculate mice intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration: Two to four hours post-infection, administer the first dose of the test compound orally or subcutaneously. Continue treatment once daily for a total of four consecutive days. Include a vehicle control group and a positive control group treated with a standard antimalarial like chloroquine.

  • Parasitemia Determination: On day 4 post-infection, collect thin blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Efficacy Calculation: Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle control group. The 50% effective dose (ED50) can be determined by testing a range of doses.[12]

Conclusion

Cipargamin (KAF156) represents a significant advancement in the fight against malaria. Its novel mechanism of action, potent in vitro activity against both drug-sensitive and drug-resistant P. falciparum strains, and rapid parasite clearance in clinical trials position it as a promising candidate for future combination therapies. The continued development of new antimalarials like cipargamin is essential to outpace the evolution of parasite resistance and move towards the goal of malaria elimination. The standardized in vitro and in vivo methodologies outlined in this guide provide a robust framework for the continued evaluation of novel antimalarial compounds, ensuring that only the most promising candidates advance through the drug development pipeline.

References

  • Barquero, N., et al. (2015). Cipargamin (KAE609)
  • Novartis. (2016). Experimental treatment clears malaria infections in small clinical study. Novartis News.
  • Yipsirimetee, A., et al. (2022). Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy.
  • Chotivanich, K., et al. (2022). Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy.
  • Yipsirimetee, A., et al. (2022). Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum. MORU Tropical Health Network.
  • Yipsirimetee, A., et al. (2022). Effects of cipargamin, ganaplacide, and artesunate against asexual blood stages in artemisinin-resistant P. falciparum isolates.
  • Leong, F. J., et al. (2022). Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria. Clinical Infectious Diseases.
  • WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN Procedure INV08.
  • White, N. J., et al. (2016). Antimalarial Activity of KAF156 in Falciparum and Vivax Malaria. The New England Journal of Medicine.
  • Kappes, B., & Schleicher, E. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
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  • Leong, F. J., et al. (2022). Efficacy of Cipargamin (KAE609)
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  • Smilkstein, M., et al. (2004). Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening. Antimicrobial Agents and Chemotherapy.
  • Rosenthal, P. J. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. University of California, San Francisco.
  • Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. PMC.
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  • White, N. J., et al. (2016). Antimalarial Activity of KAF156 in Falciparum and Vivax Malaria. PubMed.
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Safety & Regulatory Compliance

Safety

3-butyl-8-methoxy-2-methyl-4-quinolinol proper disposal procedures

As a Senior Application Scientist, I recognize that handling biologically active heterocyclic compounds requires safety and disposal protocols that go far beyond standard laboratory waste management. 3-butyl-8-methoxy-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling biologically active heterocyclic compounds requires safety and disposal protocols that go far beyond standard laboratory waste management. 3-butyl-8-methoxy-2-methyl-4-quinolinol (widely known in drug discovery as MMV006820 or GNF-Pf-2985 ) is a potent antimalarial lead compound designed to inhibit Plasmodium translation and mitochondrial electron flow 12.

Because this molecule is engineered to cross biological membranes and disrupt core cellular processes, accidental exposure—particularly when solubilized in carrier solvents like Dimethyl Sulfoxide (DMSO)—presents a severe toxicological risk. Furthermore, its substituted quinoline core is notoriously recalcitrant in municipal wastewater systems, necessitating strict segregation and high-temperature incineration.

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and ultimate disposal of 3-butyl-8-methoxy-2-methyl-4-quinolinol.

Mechanistic Hazard Assessment

To safely manage this compound, personnel must understand why it is dangerous. The nitrogen-containing aromatic ring of the quinoline core is highly stable, resists standard microbial degradation, and is highly toxic to aquatic life 34. Additionally, its planar structure allows it to intercalate into DNA, forming the mechanistic basis for its classification as a suspected mutagen 5.

Table 1: Hazard Classification and Mechanistic Mitigation

Hazard CodeToxicological / Environmental ImplicationCausality & Required Mitigation Strategy
H301 / H312 Toxic if swallowed / Harmful in contact with skinCausality: High membrane permeability. Mitigation: Mandatory use of face shields and double-gloving when handling solutions.
H315 / H319 Causes skin and serious eye irritationCausality: Quinolinols act as mild organic bases, disrupting lipid bilayers. Mitigation: Work exclusively within a Class II Fume Hood.
H341 / H350 Suspected mutagen / May cause cancerCausality: Planar heterocycle intercalates DNA. Mitigation: Avoid aerosolization of solid powder; use wet-wiping for any spills.
H411 Toxic to aquatic life with long-lasting effectsCausality: Resists standard wastewater bioremediation. Mitigation: Zero drain disposal. Total capture for incineration.

Operational Spill Response & Decontamination

In the event of a spill, the physical state of the compound (solid powder vs. DMSO solution) dictates the response. DMSO acts as a Trojan horse, rapidly permeating standard nitrile gloves and carrying the dissolved active pharmaceutical ingredient (API) directly into the bloodstream.

Step-by-Step Containment Methodology:

  • Isolate & Escalate PPE: Evacuate the immediate area. If the spill involves a DMSO solution, immediately switch outer gloves to butyl rubber , as standard nitrile offers zero breakthrough resistance to DMSO 5. For solid spills, don a NIOSH-approved P100 respirator to prevent inhalation of aerosolized API.

  • Neutralize & Absorb:

    • Solid Spills:Do not dry sweep. Mist the powder lightly with a 10% ethanol/water solution to suppress dust, then carefully collect with absorbent pads.

    • Liquid Spills: Apply an inert absorbent such as vermiculite or activated carbon. Never use combustible materials (e.g., sawdust), as quinoline derivatives can react exothermically with strong oxidizers.

  • Chemical Decontamination: Wash the affected surface with 70% ethanol or isopropanol to solubilize the remaining compound. Follow this with a secondary wash using an anionic detergent and water to lift residual organic films.

  • Waste Sealing: Transfer all contaminated materials into a high-density polyethylene (HDPE) hazardous waste container. Seal tightly and label as "Toxic Heterocyclic Waste."

SpillResponse Start Spill Detected (MMV006820) Assess Assess State Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid/DMSO Spill Assess->Liquid PPE_Solid Don P100 Respirator & Nitrile Gloves Solid->PPE_Solid PPE_Liquid Don Butyl Gloves (DMSO Protection) Liquid->PPE_Liquid Contain_Solid Wet-Wipe Method (Avoid Aerosolization) PPE_Solid->Contain_Solid Contain_Liquid Apply Vermiculite or Activated Carbon PPE_Liquid->Contain_Liquid Decon Solvent Wash (70% EtOH) followed by Soap/Water Contain_Solid->Decon Contain_Liquid->Decon Dispose Seal in HDPE Container Label as Toxic Waste Decon->Dispose

Workflow for containing and decontaminating 3-butyl-8-methoxy-2-methyl-4-quinolinol spills.

Waste Segregation and Storage Protocol

Proper segregation prevents violent chemical incompatibilities. Quinoline derivatives must never be mixed with strong oxidizers (e.g., hydrogen peroxide, nitric acid, perchromates) as this can trigger explosive degradation 5.

Table 2: Waste Stream Segregation Guide

Waste StreamComposition ExamplesSegregation & Storage Protocol
Solid Waste Empty API vials, contaminated pipette tips, used PPE, absorbent pads.Collect in a dedicated, puncture-proof biohazard/chemical solid waste bin. Do not mix with general lab trash.
Organic Liquid Stock solutions in DMSO, ethanol, or methanol.Store in a dedicated "Halogen-Free Organic Waste" HDPE carboy. Verify absence of oxidizers.
Aqueous Liquid Cell culture media or assay buffers containing trace compound.Collect in an "Aqueous Toxic Waste" carboy. Must not exceed 10% organic solvent content.

Ultimate Disposal Procedures (EPA/RCRA Compliance)

Because 3-butyl-8-methoxy-2-methyl-4-quinolinol is highly toxic to aquatic ecosystems, no amount of this compound may be discharged into the sanitary sewer [[6]]().

Step-by-Step Disposal Methodology:

  • High-Temperature Incineration: The EPA mandates that heterocyclic amines and quinoline derivatives undergo high-temperature incineration at a licensed hazardous waste facility 7. The facility must be equipped with caustic wet scrubbers to capture and neutralize the nitrogen oxides (NOx) generated during the combustion of the nitrogenous ring.

  • Wastewater Pre-treatment: If your facility processes its own wastewater, aqueous streams containing trace amounts of the compound must be passed through an activated carbon filtration system prior to standard effluent discharge. The saturated carbon filters must then be sent for incineration.

WasteDisposal Waste MMV006820 Waste Streams Solid Solid Waste (PPE, Vials, Tips) Waste->Solid Org Organic Liquid (DMSO, EtOH) Waste->Org Aq Aqueous Liquid (Assay Buffers) Waste->Aq Bin1 Solid Chem Waste Bin Solid->Bin1 Bin2 Flammable/Organic Carboy Org->Bin2 Bin3 Aqueous Toxic Carboy Aq->Bin3 Incineration High-Temperature Incineration (EPA RCRA) Bin1->Incineration Bin2->Incineration Carbon Activated Carbon Pre-treatment Bin3->Carbon Carbon->Incineration

Segregation and ultimate disposal pathways for quinolinol-contaminated waste streams.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1915905, 3-Butyl-8-methoxy-2-methylquinolin-4-ol". PubChem. 1

  • CDH Fine Chemical. "Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET". CDH Fine Chemical. 3

  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet". NJ.gov. 5

  • Santa Cruz Biotechnology. "5-Chloro-8-quinolinol Safety Data Sheet". SCBT.com. 6

  • Government of Canada. "State of the Science Report for Quinoline". Canada.ca. 4

  • U.S. Environmental Protection Agency. "Guidelines for the Disposal of Small Quantities of Unused Pesticides". EPA.gov.7

  • National Institutes of Health. "Single-cell quantitative bioimaging of P. berghei liver stage translation". NIH.gov. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-butyl-8-methoxy-2-methyl-4-quinolinol
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